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  • Product: Methyl 2-acetyl-3-hydroxybenzoate
  • CAS: 370553-41-6

Core Science & Biosynthesis

Foundational

Solubility Profile of Methyl 2-acetyl-3-hydroxybenzoate in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide Executive Summary The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of the drug development lifec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of the drug development lifecycle, from process chemistry and purification to formulation and bioavailability.[1][2][3] Methyl 2-acetyl-3-hydroxybenzoate, a substituted phenolic ester, presents a molecular structure with diverse functional groups that dictate its interaction with various solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine, interpret, and leverage the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed, self-validating experimental protocols for equilibrium solubility determination, and discuss the practical implications of the resulting data. This document is structured not as a rigid report of pre-existing data, but as a methodological whitepaper to empower researchers to generate and understand this critical dataset.

Introduction: The Criticality of a Solubility Profile

Methyl 2-acetyl-3-hydroxybenzoate is a key building block in organic synthesis, with potential applications as an intermediate in the manufacturing of novel pharmaceutical agents. Its structure, featuring a carboxylic ester, a phenolic hydroxyl group, and an acetyl moiety, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its solubility in a range of organic solvents is not an academic exercise; it is fundamental to:

  • Process Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants remain in solution and influencing reaction kinetics.

  • Purification: Designing efficient crystallization and recrystallization protocols, which rely on the differential solubility of the target compound and impurities at varying temperatures.[4][5]

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for use in advanced formulation techniques like spray drying or nano-suspension preparation.[6]

  • Preclinical Assessment: Poor solubility is a primary contributor to low bioavailability, making early characterization essential for predicting in vivo performance.[6][7]

This guide will provide the necessary protocols and theoretical background to systematically build a comprehensive solubility profile for this molecule.

Physicochemical Properties & Predictive Analysis

The molecular structure of Methyl 2-acetyl-3-hydroxybenzoate is the primary determinant of its solubility.

  • Polar Moieties: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The ester (-COOCH₃) and acetyl (-COCH₃) groups contain carbonyl oxygens that are effective hydrogen bond acceptors. These groups suggest an affinity for polar solvents.

  • Nonpolar Moiety: The benzene ring provides a significant nonpolar, aromatic surface area, suggesting solubility in nonpolar or moderately polar solvents.

This duality leads to the guiding principle of "like dissolves like."[8][9] We can predict that Methyl 2-acetyl-3-hydroxybenzoate will exhibit moderate to high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) where hydrogen bonding and dipole-dipole interactions can occur. Conversely, its solubility is expected to be lower in purely nonpolar solvents like hexane, which interact only through weaker van der Waals forces.

Experimental Determination of Equilibrium Solubility

Equilibrium solubility represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[6][10] The most reliable and widely accepted technique for determining this is the shake-flask method .[11][12][13]

Overall Experimental Workflow

The process involves agitating an excess of the solid compound in the chosen solvent for a sufficient duration to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh Excess Solid (Methyl 2-acetyl-3-hydroxybenzoate) prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Into sealed vial agitate Agitate at Constant Temp. (e.g., 24-48h on orbital shaker) prep_solvent->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter quantify Determine Concentration of Saturated Solution (Gravimetric or Spectroscopic) filter->quantify

Caption: Shake-Flask method workflow for solubility determination.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system by ensuring equilibrium is truly reached.

Materials:

  • Methyl 2-acetyl-3-hydroxybenzoate (recrystallized to ensure high purity)

  • Selected organic solvents (analytical grade or higher)

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Centrifuge

Procedure:

  • Preparation: Add an excess amount of Methyl 2-acetyl-3-hydroxybenzoate (e.g., ~50 mg, enough to ensure solid remains after equilibration) to a pre-weighed 4 mL glass vial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

  • Sealing: Securely cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm).[11] Allow the samples to shake for at least 24 hours.

    • Causality Insight: A 24-48 hour period is typically sufficient for most organic compounds to reach equilibrium. To validate this, time-point samples (e.g., at 24h, 36h, and 48h) can be taken. If two consecutive time points yield the same concentration, equilibrium is confirmed.[10]

  • Phase Separation: After equilibration, let the vials stand for 30 minutes to allow coarse particles to settle.

  • Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Trustworthiness Check: Filtration is critical to remove any fine particulates that could falsely elevate the measured concentration. The first few drops of filtrate should be discarded to saturate the filter membrane and avoid analyte adsorption.

  • Quantification: Determine the concentration of the dissolved solid in the filtrate using one of the methods described below.

Quantification of Solute Concentration

The choice of quantification method depends on the solute's properties and available instrumentation.

Protocol: Gravimetric Analysis

This is a fundamental and direct method that does not require an analytical standard.[14][15]

Procedure:

  • Accurately weigh a clean, dry evaporating dish (W₁).

  • Pipette a precise volume of the clear filtrate (e.g., 1.0 mL) into the evaporating dish.

  • Weigh the dish with the solution (W₂).

  • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the solute's boiling or decomposition point.

  • Once all solvent is removed, dry the dish containing the solid residue to a constant weight in a vacuum oven (W₃).[6][10]

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Protocol: UV-Vis Spectrophotometry

This method is rapid and sensitive but requires the analyte to have a UV chromophore and necessitates the creation of a calibration curve.[16][17] Methyl 2-acetyl-3-hydroxybenzoate, with its aromatic ring, is an excellent candidate for this method.

G cluster_cal Calibration Curve Generation cluster_sample Sample Analysis cluster_calc Calculation stock Prepare Concentrated Stock Solution serial Perform Serial Dilutions (5-7 standards) stock->serial measure_abs Measure Absorbance of each standard at λmax serial->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot calc Calculate Concentration using Linear Regression Eq. (y = mx + c) plot->calc Get m and c dilute_sample Dilute Saturated Filtrate into Linear Range measure_sample Measure Absorbance of Diluted Sample dilute_sample->measure_sample measure_sample->calc Get y final_calc Apply Dilution Factor to find Solubility calc->final_calc

Caption: UV-Vis spectrophotometry workflow for quantification.

Procedure:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: a. Create a concentrated stock solution of known concentration by accurately weighing the compound and dissolving it in a volumetric flask. b. Perform a series of dilutions to create 5-7 standard solutions of decreasing, known concentrations. c. Measure the absorbance of each standard at λmax. d. Plot Absorbance vs. Concentration. The plot should be linear (R² > 0.995), following the Beer-Lambert law.[16]

  • Analyze the Sample: a. Accurately dilute a sample of the saturated filtrate with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample.

  • Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a tabular format.

Table 1: Illustrative Solubility Data for Methyl 2-acetyl-3-hydroxybenzoate at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1Hypothetical: 150.5Hypothetical: 0.775
Ethanol4.3Hypothetical: 110.2Hypothetical: 0.567
Polar Aprotic Acetone5.1Hypothetical: 250.8Hypothetical: 1.291
Ethyl Acetate4.4Hypothetical: 180.4Hypothetical: 0.929
Acetonitrile5.8Hypothetical: 95.3Hypothetical: 0.491
Nonpolar Toluene2.4Hypothetical: 25.1Hypothetical: 0.129
Hexane0.1Hypothetical: 1.5Hypothetical: 0.008

Note: The data in this table is hypothetical and serves for illustrative purposes only. Actual experimental determination is required.

Interpretation: The hypothetical data aligns with the "like dissolves like" principle. High solubility is observed in polar solvents like acetone and methanol, where the polar functional groups of the solute can interact favorably. The solubility decreases in less polar solvents like toluene and is very low in the nonpolar solvent hexane, which cannot effectively solvate the polar regions of the molecule.

Practical Implications for Drug Development

  • Solvent Selection for Recrystallization: A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4][5][18] Based on the profile, a mixed solvent system, such as ethanol/water or toluene/heptane, might be ideal. One would dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" solvent (e.g., water) as an anti-solvent to induce crystallization upon cooling.

  • Formulation Strategy: For a compound with moderate aqueous insolubility, the high solubility in organic solvents like ethanol and acetone suggests that solvent-based formulation approaches could be viable. This data is essential for developing amorphous solid dispersions or for liquid-fill capsules.

Conclusion

Establishing a robust solubility profile for Methyl 2-acetyl-3-hydroxybenzoate is a foundational step in its development for any chemical or pharmaceutical application. By employing systematic and validated experimental methods like the shake-flask protocol coupled with accurate quantification techniques, researchers can generate the high-quality data needed for informed decision-making. This guide provides the necessary theoretical framework and practical, step-by-step protocols to achieve this, ensuring that subsequent process development, purification, and formulation efforts are built on a solid understanding of this critical physicochemical property.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). pharmainfo.net.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ChemRxiv.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (n.d.). Protocols.io. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Al-Rifai, A. A., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry . PubMed. Retrieved from [Link]

  • Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents . Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. Retrieved from [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . MIT Open Access Articles. Retrieved from [Link]

  • Taylor, L. S., & Zografi, G. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells . Analytical Chemistry. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review . National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. Retrieved from [Link]

  • Kolker, A. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents . ResearchGate. Retrieved from [Link]

  • Mey, A. S. J. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules . PMC - NIH. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). University of Technology. Retrieved from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? . (2017). ResearchGate. Retrieved from [Link]

  • Asif, M., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer . Pharmaceutical Communications. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection . (2021). Improved Pharma. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). Austin Community College. Retrieved from [Link]

  • Methyl 2-acetylbenzoate . (n.d.). PubChem - NIH. Retrieved from [Link]

  • 8: Gravimetric Methods . (2021). Chemistry LibreTexts. Retrieved from [Link]

  • METHYL 2-HYDROXYBENZOATE . (n.d.). Ataman Kimya. Retrieved from [Link]

  • Gravimetric analysis . (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization 2 . (n.d.). University of Massachusetts. Retrieved from [Link]

  • Experimental No. (4) Recrystallization . (2021). ResearchGate. Retrieved from [Link]

  • Methyl Salicylate . (n.d.). Solubility of Things. Retrieved from [Link]

  • Lab Report Recrystallization . (2016). FAMU. Retrieved from [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370) . (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • Methyl benzoate . (n.d.). Wikipedia. Retrieved from [Link]

  • METHYL 3-ACETYL-2-HYDROXYBENZOATE . (n.d.). precisionFDA. Retrieved from [Link]

  • Recrystallization of Benzoic Acid . (n.d.). University of Wisconsin-Stout. Retrieved from [Link]

Sources

Exploratory

Unable to Locate Specific Spectral Data for Methyl 2-acetyl-3-hydroxybenzoate

As a Senior Application Scientist, providing accurate and verifiable data is paramount. After conducting a comprehensive search for the ¹H and ¹³C NMR spectral data for the specific compound, Methyl 2-acetyl-3-hydroxyben...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, providing accurate and verifiable data is paramount. After conducting a comprehensive search for the ¹H and ¹³C NMR spectral data for the specific compound, Methyl 2-acetyl-3-hydroxybenzoate , it has been determined that verified experimental spectra for this exact molecule are not available in the public databases and literature accessible through the search tools.

While spectral data for related isomers and similar substituted benzoates were found, this information is not directly applicable for creating the requested in-depth technical guide on Methyl 2-acetyl-3-hydroxybenzoate. The precise positions of the acetyl and hydroxy groups on the benzene ring critically influence the chemical shifts and coupling constants, making extrapolation from other isomers scientifically unsound for a definitive guide.

Therefore, to maintain scientific integrity and avoid the generation of speculative or inaccurate information, the requested technical guide on the ¹H and ¹³C NMR spectral data for Methyl 2-acetyl-3-hydroxybenzoate cannot be provided at this time. Further experimental characterization of this specific compound would be required to generate the necessary data.

Foundational

Introduction: Deciphering Molecular Architecture with Infrared Spectroscopy

An In-Depth Technical Guide to the FTIR Absorption Peaks of Methyl 2-acetyl-3-hydroxybenzoate Methyl 2-acetyl-3-hydroxybenzoate is a multifunctional aromatic compound possessing a unique arrangement of hydroxyl, acetyl (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Absorption Peaks of Methyl 2-acetyl-3-hydroxybenzoate

Methyl 2-acetyl-3-hydroxybenzoate is a multifunctional aromatic compound possessing a unique arrangement of hydroxyl, acetyl (ketone), and methyl ester functional groups on a benzene ring. This specific substitution pattern gives rise to significant intramolecular interactions that are critical to its chemical behavior and are distinctively revealed through Fourier-Transform Infrared (FTIR) Spectroscopy. For researchers in medicinal chemistry and materials science, a precise understanding of its FTIR spectrum is not merely an analytical checkbox but a fundamental confirmation of its structural integrity, purity, and the nuanced electronic effects at play.

This guide provides an in-depth analysis of the expected FTIR absorption peaks for Methyl 2-acetyl-3-hydroxybenzoate. We will move beyond a simple catalog of frequencies to explain the causal relationships between the molecule's structure—specifically its powerful intramolecular hydrogen bonding—and the resulting vibrational spectrum.

The Dominant Influence: Intramolecular Hydrogen Bonding

The defining structural feature of Methyl 2-acetyl-3-hydroxybenzoate is the proximity of the phenolic hydroxyl (-OH) group at position 3 to the acetyl group at position 2. This arrangement facilitates a strong intramolecular hydrogen bond between the hydroxyl proton and the acetyl carbonyl oxygen. This interaction forms a stable six-membered pseudo-ring, which significantly influences the vibrational frequencies of both the O-H and the C=O bonds. A secondary, weaker hydrogen bond may also exist between the same hydroxyl group and the ester carbonyl, further complicating the spectrum.

The diagram below illustrates these critical intramolecular relationships that govern the compound's spectral features.

Caption: Intramolecular hydrogen bonding in Methyl 2-acetyl-3-hydroxybenzoate.

Comprehensive FTIR Spectral Analysis

The FTIR spectrum can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups. The interpretation relies on understanding how the intramolecular environment alters the expected "textbook" frequencies.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • Phenolic O-H Stretch (ca. 3200 - 2800 cm⁻¹): A free, non-hydrogen-bonded phenolic -OH group typically shows a sharp absorption band around 3600 cm⁻¹. However, due to the very strong intramolecular hydrogen bond with the acetyl carbonyl, this stretching vibration is significantly weakened and broadened. The result is a very broad, low-intensity absorption band that is red-shifted into the region of C-H stretching, often centered around 3200-2800 cm⁻¹. This feature is a hallmark of intramolecularly hydrogen-bonded systems like salicylates and related compounds.[1][2][3]

  • Aromatic C-H Stretch (ca. 3100 - 3000 cm⁻¹): These absorptions arise from the stretching of C-H bonds on the benzene ring. They are typically of weak to medium intensity and appear at wavenumbers slightly above 3000 cm⁻¹.[4][5]

  • Aliphatic C-H Stretch (ca. 3000 - 2850 cm⁻¹): These bands correspond to the symmetric and asymmetric stretching vibrations of the methyl groups (-CH₃) in the ester and acetyl substituents. They are of medium intensity and reliably appear just below 3000 cm⁻¹.[4][6]

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1600 cm⁻¹)

This region is particularly diagnostic for Methyl 2-acetyl-3-hydroxybenzoate as it contains two distinct carbonyl groups whose absorptions are modified by their local electronic and steric environments.

  • Acetyl C=O Stretch (ca. 1650 - 1630 cm⁻¹): An unconjugated aryl ketone typically absorbs around 1685 cm⁻¹.[7] In this molecule, two effects lower this frequency: conjugation with the aromatic ring and, more importantly, the strong intramolecular hydrogen bond with the phenolic -OH. Hydrogen bonding weakens the C=O double bond, requiring less energy to vibrate, thus shifting the absorption to a significantly lower wavenumber. This peak is expected to be strong and sharp.

  • Ester C=O Stretch (ca. 1710 - 1680 cm⁻¹): An aromatic ester (like methyl benzoate) typically shows a C=O stretch around 1720 cm⁻¹.[8] In the target molecule, the ester carbonyl is also conjugated with the ring. Furthermore, it may be influenced by a weaker intramolecular hydrogen bond from the adjacent hydroxyl group. This would shift its absorption to a lower frequency than a standard aryl ester, but it will remain at a higher frequency than the strongly hydrogen-bonded acetyl carbonyl. Therefore, two distinct carbonyl peaks are anticipated in this region. The presence and separation of these two bands serve as powerful evidence for the proposed molecular structure.

Aromatic C=C Stretching and Bending Region (1600 cm⁻¹ - 1400 cm⁻¹)
  • Aromatic C=C Stretches (ca. 1600 - 1450 cm⁻¹): The benzene ring exhibits several characteristic in-plane stretching vibrations in this region. These bands are typically of medium to sharp intensity and confirm the presence of the aromatic core.[4]

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule's overall structure, including C-O stretching and various bending vibrations.

  • C-O Stretches (ca. 1300 - 1100 cm⁻¹): Two strong C-O stretching bands are expected. One arises from the aryl-O bond of the phenol, and a second, typically very strong band, comes from the C-O-C linkage of the ester group. These are often found around 1250 cm⁻¹ and 1150 cm⁻¹, respectively.[3]

  • C-H Bending (ca. 1450 cm⁻¹ and 1375 cm⁻¹): Asymmetric and symmetric bending vibrations (scissoring) of the methyl C-H bonds will be present.

  • Aromatic C-H Out-of-Plane Bending (ca. 900 - 675 cm⁻¹): The pattern of substitution on the benzene ring determines the position of these strong bands, which can be used to confirm the isomeric structure.

Summary of Key FTIR Absorption Peaks

The following table consolidates the predicted vibrational frequencies and their assignments, providing a quick reference for spectral interpretation.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3200 - 2800O-H Stretch (Phenolic)Weak, Very BroadFrequency lowered and band broadened by strong intramolecular H-bonding.[1][3]
3100 - 3000C-H Stretch (Aromatic)Weak to MediumCharacteristic of C-H bonds on the benzene ring.[4]
3000 - 2850C-H Stretch (Aliphatic)MediumAsymmetric and symmetric stretches of methyl (-CH₃) groups.[5]
1710 - 1680C=O Stretch (Ester)Strong, SharpLower than a typical aryl ester due to conjugation and potential weak H-bonding.
1650 - 1630C=O Stretch (Acetyl Ketone)Strong, SharpSignificantly lowered from ~1685 cm⁻¹ due to strong intramolecular H-bonding.[7]
1600 - 1450C=C Stretch (Aromatic)Medium, SharpMultiple bands confirming the aromatic ring structure.
1300 - 1100C-O Stretch (Ester and Phenol)StrongComplex region with overlapping stretches from C-O-C (ester) and Ar-O (phenol).[3]
900 - 675C-H Bend (Aromatic, out-of-plane)StrongPattern is dependent on the 1,2,3-trisubstitution of the ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid sample like Methyl 2-acetyl-3-hydroxybenzoate using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal as it requires minimal sample preparation and provides excellent data quality.

Workflow Diagram

G start Start: Sample Preparation background 1. Collect Background Spectrum (Clean ATR Crystal) start->background sample_load 2. Apply Solid Sample (Ensure good contact) background->sample_load acquire 3. Acquire Sample Spectrum (Co-add scans, e.g., 32-64) sample_load->acquire process 4. Process Data (Baseline correction, peak picking) acquire->process end End: Final Spectrum process->end

Caption: Standard workflow for FTIR-ATR data acquisition.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

  • ATR Crystal Cleaning (Critical Step):

    • Thoroughly clean the surface of the ATR crystal to remove any residual contaminants.

    • Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol).

    • Perform a final wipe with a dry, lint-free cloth to ensure the solvent has completely evaporated.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

    • Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 32 scans.

  • Sample Application:

    • Place a small amount of the solid Methyl 2-acetyl-3-hydroxybenzoate powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Clean the sample from the ATR crystal using the method described in Step 2.

    • Use the spectrometer software to perform any necessary data processing, such as an automated baseline correction to flatten the spectrum.

    • Use the peak-picking tool to identify and label the wavenumbers of the key absorption bands for analysis and comparison with the reference data provided in this guide.

Conclusion

The FTIR spectrum of Methyl 2-acetyl-3-hydroxybenzoate is a rich source of structural information, dominated by the effects of strong intramolecular hydrogen bonding. The significant red-shift of the acetyl carbonyl peak and the broad, attenuated appearance of the hydroxyl stretch are the most telling features. By carefully analyzing these key regions, researchers can confidently verify the identity and structural integrity of this compound, ensuring the reliability of their subsequent work in drug discovery and materials development.

References

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  • ResearchGate. (n.d.). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives.
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  • NIST. (n.d.). Methyl Salicylate. NIST Chemistry WebBook. ([Link])

  • Borba, A., et al. (2004). Intramolecular Hydrogen Bonding in the S1(ππ*) Excited State of Anthranilic Acid and Salicylic Acid: TDDFT Calculation of Excited-State Geometries and Infrared Spectra. The Journal of Physical Chemistry A, 108(49), 10781–10791. ()
  • ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b)
  • Chegg.com. (2013). Solved: This is Acetophenone's IR spectrum. Please interpret. ()
  • Doc Brown's Chemistry. (n.d.).
  • ACS Publications. (2006). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. ()
  • PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. ()
  • chemtubeuk. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. ()
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. ()
  • NIST. (n.d.). Methylparaben. NIST Chemistry WebBook. ()
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Exploratory

A Prospective Analysis of the Biological Activity and Pharmacological Potential of Methyl 2-acetyl-3-hydroxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Methyl 2-acetyl-3-hydroxybenzoate (C₁₀H₁₀O₄, M.W. 194.18 g/mol ) is a unique small molecule whose pharmacological prof...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-acetyl-3-hydroxybenzoate (C₁₀H₁₀O₄, M.W. 194.18 g/mol ) is a unique small molecule whose pharmacological profile is not yet extensively characterized in scientific literature.[1] This guide provides a prospective analysis of its potential biological activities by examining its core structural motifs: the salicylate backbone, a phenolic hydroxyl group, and an acetyl substituent. By synthesizing data from closely related structural analogs, including various hydroxybenzoic acids and their esters, we extrapolate the potential for significant anti-inflammatory, antimicrobial, and antioxidant properties. This document outlines the scientific rationale behind these predictions, proposes potential mechanisms of action, and provides detailed experimental protocols for the empirical validation of these hypotheses. The objective is to furnish a foundational framework for researchers to initiate and advance the investigation of Methyl 2-acetyl-3-hydroxybenzoate as a novel therapeutic candidate.

Molecular Profile and Synthetic Strategy

Methyl 2-acetyl-3-hydroxybenzoate is an ester derivative of salicylic acid, featuring an acetyl group at the second position and a hydroxyl group at the third position of the benzene ring. This specific arrangement of functional groups suggests a blend of chemical properties that could translate into distinct biological activities.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

While dedicated synthesis methods for this specific isomer are not widely published, a plausible and efficient route involves the regioselective Friedel-Crafts acylation of a suitable precursor, such as Methyl 3-hydroxybenzoate. The hydroxyl group at the meta-position is an ortho-, para-director. The ester group is a meta-director. The position ortho to the hydroxyl group (position 2) is sterically accessible, making it a likely target for acylation under controlled conditions.

G cluster_reactants Starting Materials cluster_reagents Catalyst/Solvent A Methyl 3-hydroxybenzoate E Reaction Mixture (Controlled Temperature) A->E B Acetic Anhydride / Acetyl Chloride B->E C Lewis Acid Catalyst (e.g., AlCl₃) C->E D Anhydrous Solvent (e.g., Dichloromethane) D->E F Work-up & Purification (Hydrolysis, Extraction, Chromatography) E->F Reaction Completion G Methyl 2-acetyl-3-hydroxybenzoate (Final Product) F->G Isolation

Figure 1: Proposed workflow for the synthesis of Methyl 2-acetyl-3-hydroxybenzoate.

Predicted Pharmacological Activities

The therapeutic potential of this molecule can be inferred from the well-documented activities of its structural components.

Anti-inflammatory Potential

Causality and Rationale: The core structure is a derivative of salicylic acid, the foundational molecule for non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid and its derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Furthermore, natural methyl salicylate glycosides have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS) in macrophage models.[2]

Proposed Mechanism of Action: We hypothesize that Methyl 2-acetyl-3-hydroxybenzoate will exert anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the NF-κB pathway. Upon stimulation by agents like lipopolysaccharide (LPS), the NF-κB dimer is released and translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes. The compound may inhibit this process, leading to a downstream reduction in inflammatory mediators.

G stimulus LPS receptor TLR4 Receptor stimulus->receptor IKK IKK Activation receptor->IKK IkB IκBα Degradation receptor->IkB NFkB NF-κB Nuclear Translocation receptor->NFkB pathway pathway inhibited_pathway inhibited_pathway product product compound Methyl 2-acetyl- 3-hydroxybenzoate compound->IKK Proposed Inhibition IKK->IkB IkB->NFkB cox2 COX-2 NFkB->cox2 inos iNOS NFkB->inos cytokines TNF-α, IL-6, IL-1β NFkB->cytokines

Figure 2: Proposed inhibition of the NF-κB inflammatory signaling pathway.

This protocol provides a self-validating system to quantify the anti-inflammatory effects of the compound on macrophage cells.

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT): Seed cells in a 96-well plate. Treat with varying concentrations of Methyl 2-acetyl-3-hydroxybenzoate (e.g., 1-100 µM) for 24 hours to determine non-toxic concentrations.

  • Pre-treatment and Stimulation: In a new plate, pre-treat macrophages with non-toxic concentrations of the compound for 2 hours.

  • Inflammatory Challenge: Stimulate the pre-treated cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).[3]

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Measure absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine and NO levels to the LPS-only control. Calculate IC₅₀ values for the inhibition of each mediator.

Antimicrobial Activity

Causality and Rationale: Phenolic compounds, particularly hydroxybenzoic acids and their esters, are widely recognized for their antimicrobial properties.[4][5] For instance, Methyl 2,3-dihydroxybenzoate has been isolated from Paenibacillus elgii and demonstrated potent antifungal activity against significant plant pathogens like Botrytis cinerea and Rhizoctonia solani.[6] The combination of a lipophilic methyl ester group, which may enhance cell membrane penetration, and the acidic phenolic proton suggests potential for broad-spectrum activity.

Proposed Mechanism of Action: The antimicrobial action is likely multifactorial, involving the disruption of microbial cell membrane integrity, acidification of the cytoplasm, and potential inhibition of essential enzymes. The lipophilicity imparted by the methyl and acetyl groups could facilitate interaction with the lipid bilayer of bacterial and fungal cells.

The broth microdilution method is a standardized protocol to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.

  • Strain Preparation: Prepare overnight cultures of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for yeast).

  • Inoculum Standardization: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Methyl 2-acetyl-3-hydroxybenzoate (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for C. albicans).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Test MicroorganismStrainCompound MIC (µg/mL)Control Drug MIC (µg/mL)
Staphylococcus aureusGram (+)DataVancomycin: Data
Escherichia coliGram (-)DataGentamicin: Data
Candida albicansYeastDataAmphotericin B: Data
Antioxidant Potential

Causality and Rationale: The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity.[7] Phenols can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. Studies on various dihydroxybenzoic and trihydroxybenzoic acids have consistently shown potent radical scavenging activity in assays like DPPH, ABTS, and CUPRAC.[5] The electronic effects of the acetyl and methyl ester groups on the benzene ring will modulate the bond dissociation enthalpy of the phenolic O-H bond, influencing its radical scavenging efficacy.

Proposed Mechanism of Action: The primary antioxidant mechanism is expected to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical (R•), resulting in a stabilized phenoxyl radical and a neutralized radical species (RH).

G start_node Prepare Compound Stock Solution (in Methanol/DMSO) Dilution Serial Dilution in 96-well Plate start_node->Dilution process_node process_node final_node Calculate % Inhibition and IC₅₀ Value product_node Methyl 2-acetyl-3-hydroxybenzoate product_node->start_node reagent_node DPPH Radical Solution (Purple Color) reagent_node->Dilution Add to wells result_node Reduced DPPH (Yellow/Colorless) Incubation Incubate in Dark (30 minutes) Dilution->Incubation Measurement Measure Absorbance (at ~517 nm) Incubation->Measurement Measurement->final_node

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

This protocol measures the ability of the compound to donate hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.

  • Compound Preparation: Prepare a stock solution of Methyl 2-acetyl-3-hydroxybenzoate in methanol and perform serial dilutions in a 96-well plate.

  • Reaction: Add the DPPH solution to each well containing the compound dilutions. The total reaction volume is typically 200 µL.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol (no compound) and A_sample is the absorbance with the test compound.

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

AssayCompound IC₅₀ (µM)Standard (Trolox) IC₅₀ (µM)
DPPH ScavengingDataData
ABTS ScavengingDataData

Conclusion and Future Directions

This guide posits that Methyl 2-acetyl-3-hydroxybenzoate is a promising candidate for pharmacological investigation based on a strong, structure-activity-based rationale. The convergence of a salicylate core, a free phenolic hydroxyl group, and modulating acetyl/ester functionalities suggests a high probability of discovering significant anti-inflammatory, antimicrobial, and antioxidant activities.

The immediate priority is the empirical validation of these hypotheses using the detailed protocols provided herein. Positive outcomes from these in vitro screens should be followed by:

  • Mechanism of Action Studies: Elucidating the precise molecular targets, such as specific enzyme inhibition (COX-1/COX-2) or modulation of transcription factors.

  • In Vivo Efficacy Models: Testing the compound in established animal models of inflammation (e.g., carrageenan-induced paw edema), infection, or oxidative stress.

  • ADMET Profiling: Conducting preliminary absorption, distribution, metabolism, excretion, and toxicity studies to assess its drug-like properties.

The systematic investigation of Methyl 2-acetyl-3-hydroxybenzoate holds the potential to uncover a novel therapeutic agent with a multi-faceted pharmacological profile.

References

  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE. [Link]

  • González-Bello, C., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Applied Materials & Interfaces. [Link]

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals. [Link]

  • Jingmen Pharmaceutical Industrial Technology Research Institute. (2017). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Reyes-López, F. E., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules. [Link]

  • Strugała, P., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules. [Link]

  • precisionFDA. METHYL 3-ACETYL-2-HYDROXYBENZOATE. [Link]

  • Toxno. Methyl 2-hydroxybenzoate. [Link]

  • Wang, Y., et al. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules. [Link]

  • Martínez-Castañeda, J. S., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules. [Link]

  • Tran, H. N., et al. (2018). Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. PubMed. [Link]

  • Kurek, M., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules. [Link]

  • Li, W., et al. (2015). Antioxidant activity and inhibition of α-glucosidase by hydroxyl-functionalized 2-arylbenzo[b]furans. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Anti-Inflammatory Effect of 21α-Methylmelianol In Vitro and In Vivo via NF-κB/STAT Signaling Pathway Modulation. Journal of Inflammation Research. [Link]

  • Wang, Y. N., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. [Link]

  • El-Hefnawy, H. M., et al. (2018). GC-MS Analysis, Antioxidant and Cytotoxic Activities of Mentha spicata. ResearchGate. [Link]

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Foundational

A Technical Guide to the Synthesis of Methyl 2-acetyl-3-hydroxybenzoate: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-acetyl-3-hydroxybenzoate is a valuable substituted phenolic compound that serves as a key intermediate in the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetyl-3-hydroxybenzoate is a valuable substituted phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its structural features, a hydroxyl group and an acetyl group ortho to each other on a benzoate scaffold, make it a versatile building block for more complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to Methyl 2-acetyl-3-hydroxybenzoate, focusing on the Fries rearrangement and Friedel-Crafts acylation. The guide delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and presents a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of Methyl 2-acetyl-3-hydroxybenzoate primarily revolves around two classical organic reactions for the acylation of phenols: the Fries rearrangement of an aryl ester and the direct Friedel-Crafts acylation of a phenol. Both pathways aim to introduce an acetyl group onto the aromatic ring, with a strong preference for the position ortho to the hydroxyl group. The choice between these routes often depends on the availability of starting materials, desired regioselectivity, and tolerance for specific reaction conditions.

Pathway 1: The Fries Rearrangement of Methyl 3-acetoxybenzoate

The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1] In this pathway, the starting material is Methyl 3-acetoxybenzoate, which can be readily prepared by the acetylation of Methyl 3-hydroxybenzoate. The acyl group then migrates from the phenolic oxygen to the aromatic ring.

Mechanism and Rationale

The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester group. This coordination makes the acyl group more electrophilic and facilitates its cleavage from the phenolic oxygen, forming an acylium ion intermediate.[1][2] This highly reactive acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich aromatic ring. The reaction is ortho and para selective.[2] For the synthesis of Methyl 2-acetyl-3-hydroxybenzoate, the desired outcome is ortho-acylation.

Fries_Rearrangement start Methyl 3-acetoxybenzoate intermediate1 Acylium Ion Intermediate Formation start->intermediate1 + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate1 intermediate2 Electrophilic Aromatic Substitution (ortho-attack) intermediate1->intermediate2 Intramolecular Rearrangement product Methyl 2-acetyl-3-hydroxybenzoate intermediate2->product Workup (H₂O)

Key Parameters and Optimization

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions:

  • Temperature: Higher temperatures (typically above 100°C) favor the formation of the ortho isomer, which is the desired product in this case.[1][3] Lower temperatures tend to yield the para isomer.

  • Solvent: The choice of solvent can influence the ortho-to-para product ratio. Non-polar solvents generally favor the ortho product.[2] However, for practical reasons, the reaction is often carried out in a higher-boiling solvent like nitrobenzene or even neat (without a solvent).

  • Lewis Acid: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for the Fries rearrangement.[4] Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) can also be used, and their choice may affect the reaction's efficiency and selectivity.[4]

Detailed Experimental Protocol: Fries Rearrangement of Methyl 3-acetoxybenzoate

This protocol is a representative procedure for the synthesis of Methyl 2-acetyl-3-hydroxybenzoate via the Fries rearrangement.

Materials:

  • Methyl 3-acetoxybenzoate (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous aluminum chloride (2.5 equivalents).

  • Carefully add nitrobenzene to the flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath and slowly add Methyl 3-acetoxybenzoate (1 equivalent) with vigorous stirring.

  • After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and 5% hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Advantages and Disadvantages
AdvantagesDisadvantages
Good for ortho-acylation at high temperatures.Requires stoichiometric amounts of Lewis acid.
Starting material is readily accessible.Harsh reaction conditions may not be suitable for sensitive substrates.
Well-established and reliable method.The workup can be challenging due to the large amount of aluminum salts.
Can produce a mixture of ortho and para isomers, requiring purification.

Pathway 2: Friedel-Crafts Acylation of Methyl 3-hydroxybenzoate

The Friedel-Crafts acylation is a direct method for introducing an acyl group onto an aromatic ring using an acylating agent and a Lewis acid catalyst. For the synthesis of Methyl 2-acetyl-3-hydroxybenzoate, the starting material is Methyl 3-hydroxybenzoate.

Mechanism and Rationale

In this reaction, the Lewis acid (e.g., AlCl₃) activates the acylating agent, typically acetyl chloride or acetic anhydride, to form a highly electrophilic acylium ion. The hydroxyl group of Methyl 3-hydroxybenzoate is a strong ortho, para-director. Due to the steric hindrance from the adjacent methoxycarbonyl group, the incoming acylium ion is directed primarily to the ortho position (C2).

Friedel_Crafts_Acylation start Methyl 3-hydroxybenzoate intermediate2 Electrophilic Aromatic Substitution (ortho-attack) start->intermediate2 acylating_agent Acetyl Chloride/Acetic Anhydride intermediate1 Acylium Ion Formation acylating_agent->intermediate1 + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate1 intermediate1->intermediate2 product Methyl 2-acetyl-3-hydroxybenzoate intermediate2->product Workup (H₂O)

Key Parameters and Optimization
  • Acylating Agent: Acetyl chloride or acetic anhydride are common choices. Acetic anhydride is often preferred as it can be easier to handle and the byproduct, acetic acid, is less corrosive than HCl.

  • Lewis Acid: Aluminum chloride is a highly effective catalyst. The amount of catalyst is crucial; typically, more than one equivalent is required as the Lewis acid complexes with both the starting phenol and the product.

  • Solvent: A non-polar solvent such as dichloromethane or carbon disulfide is often used.

Detailed Experimental Protocol: Friedel-Crafts Acylation of Methyl 3-hydroxybenzoate

This protocol provides a general procedure for the ortho-acylation of Methyl 3-hydroxybenzoate.

Materials:

  • Methyl 3-hydroxybenzoate (1 equivalent)

  • Acetic Anhydride (1.2 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (3 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reactions at low temperature and extraction

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve Methyl 3-hydroxybenzoate (1 equivalent) and acetic anhydride (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the solution of the benzoate and anhydride to the aluminum chloride suspension with stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 5% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate).

Advantages and Disadvantages
AdvantagesDisadvantages
Direct acylation of the phenol.Requires a large excess of Lewis acid.
Can be highly regioselective for the ortho position.The starting phenol can be deactivated by complexation with the Lewis acid.
Milder conditions may be possible with certain catalysts.Potential for O-acylation as a side reaction.

Comparative Analysis of Synthesis Pathways

FeatureFries RearrangementFriedel-Crafts Acylation
Starting Material Methyl 3-acetoxybenzoateMethyl 3-hydroxybenzoate
Key Reagents Lewis Acid (e.g., AlCl₃)Acylating Agent (e.g., Acetic Anhydride), Lewis Acid (e.g., AlCl₃)
Typical Temperature High (100-160°C) for ortho-selectivity[1][3]Low to room temperature
Regioselectivity Temperature and solvent dependent[1][2]Generally good ortho-selectivity due to directing effect of -OH group
Yields Moderate to goodModerate to good
Key Challenges Potential for isomer formation, harsh conditions.[1]Stoichiometric amounts of catalyst, potential for side reactions.

Characterization of Methyl 2-acetyl-3-hydroxybenzoate

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the acetyl methyl protons (singlet around δ 2.5 ppm), the ester methyl protons (singlet around δ 3.9 ppm), and the phenolic hydroxyl proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and ester groups, as well as the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the hydroxyl group (broad peak around 3200-3500 cm⁻¹), the ester carbonyl group (around 1700-1730 cm⁻¹), and the ketone carbonyl group (around 1650-1680 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Methyl 2-acetyl-3-hydroxybenzoate (C₁₀H₁₀O₄, MW: 194.18 g/mol ).[5]

Conclusion

The synthesis of Methyl 2-acetyl-3-hydroxybenzoate can be effectively achieved through both the Fries rearrangement and Friedel-Crafts acylation pathways. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, purity, and the availability of starting materials and reagents. The Fries rearrangement offers a reliable route, particularly when high temperatures are employed to favor ortho-acylation. The Friedel-Crafts acylation provides a more direct approach, leveraging the ortho-directing ability of the phenolic hydroxyl group. Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield and purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of Methyl 2-acetyl-3-hydroxybenzoate from 3-hydroxybenzoic acid

This document provides a comprehensive guide for the synthesis of Methyl 2-acetyl-3-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This protocol is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Methyl 2-acetyl-3-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Strategic Overview: The Fries Rearrangement Approach

The synthesis of Methyl 2-acetyl-3-hydroxybenzoate from 3-hydroxybenzoic acid is most effectively achieved through a two-step process. The initial step involves the esterification of 3-hydroxybenzoic acid to produce Methyl 3-hydroxybenzoate.[1][2] This intermediate is then acetylated and rearranged via a Fries rearrangement to yield the target molecule.[3][4][5]

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][5][6] This reaction is ortho and para selective, and the desired ortho-isomer, Methyl 2-acetyl-3-hydroxybenzoate, can be favored by controlling the reaction conditions, such as temperature.[3][5][7]

Synthesis_Strategy A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B Esterification (Methanol, H₂SO₄) C Methyl 3-acetoxybenzoate B->C Acetylation (Acetic Anhydride) D Methyl 2-acetyl-3-hydroxybenzoate C->D Fries Rearrangement (AlCl₃)

Figure 1: Overall synthetic strategy for Methyl 2-acetyl-3-hydroxybenzoate.

Reagents and Materials

Proper preparation and handling of all reagents and materials are paramount for the success and safety of this synthesis.

Reagent/MaterialFormulaMolar Mass ( g/mol )Key PropertiesSupplier Suggestion
3-Hydroxybenzoic AcidC₇H₆O₃138.12White crystalline solidSigma-Aldrich, Alfa Aesar
Methanol (Anhydrous)CH₄O32.04Flammable, toxicFisher Scientific
Sulfuric Acid (Conc.)H₂SO₄98.08Corrosive, strong acidVWR
Acetic AnhydrideC₄H₆O₃102.09Corrosive, lachrymatorSigma-Aldrich
Aluminum Chloride (Anhydrous)AlCl₃133.34Reacts violently with waterAcros Organics
Dichloromethane (DCM)CH₂Cl₂84.93Volatile, suspected carcinogenFisher Scientific
Hydrochloric Acid (Conc.)HCl36.46CorrosiveVWR
Sodium BicarbonateNaHCO₃84.01Mild baseAny standard supplier
Anhydrous Magnesium SulfateMgSO₄120.37Drying agentAny standard supplier
Diethyl EtherC₄H₁₀O74.12Extremely flammableFisher Scientific
HexanesC₆H₁₄86.18FlammableFisher Scientific

Detailed Experimental Protocols

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate

This initial step converts the carboxylic acid functionality of the starting material into a methyl ester. This is a classic Fischer-Speier esterification.[1]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous methanol (100 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxybenzoate as a solid. The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate if necessary.

Step 2: Acetylation of Methyl 3-hydroxybenzoate to Methyl 3-acetoxybenzoate

The phenolic hydroxyl group of Methyl 3-hydroxybenzoate is acetylated to form the corresponding ester, which is the substrate for the subsequent Fries rearrangement.

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoate (from the previous step, assuming ~10.0 g, 65.7 mmol) in dichloromethane (100 mL).

  • Add acetic anhydride (7.4 mL, 78.8 mmol) to the solution.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5 drops).

  • Allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain Methyl 3-acetoxybenzoate. This product is often used in the next step without further purification.

Step 3: Fries Rearrangement to Methyl 2-acetyl-3-hydroxybenzoate

This is the key step where the acyl group migrates to the ortho position of the phenolic ring, driven by a Lewis acid catalyst.[3]

Procedure:

  • CRITICAL: This reaction must be conducted under anhydrous conditions in a well-ventilated fume hood. All glassware should be oven-dried.

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (26.3 g, 197 mmol).[8][9]

  • Cool the flask in an ice-water bath and add dichloromethane (150 mL).

  • Slowly add a solution of Methyl 3-acetoxybenzoate (from the previous step, ~65.7 mmol) in dichloromethane (50 mL) to the stirred suspension of aluminum chloride via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 3-4 hours. Higher temperatures favor the formation of the ortho product.[5][7]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice-salt bath.

  • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

  • Slowly and cautiously add crushed ice to the reaction mixture, followed by the dropwise addition of concentrated hydrochloric acid (50 mL) to hydrolyze the aluminum complexes.

  • Continue stirring until the mixture separates into two clear layers.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure Methyl 2-acetyl-3-hydroxybenzoate.

Mechanistic Insights: The Fries Rearrangement

The Fries rearrangement is a classic example of an electrophilic aromatic substitution reaction.[4][5] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester. This complex then rearranges, leading to the formation of a highly electrophilic acylium ion.[5][10]

  • Electrophilic Attack: The aromatic ring of the phenol attacks the acylium ion. This attack is directed to the ortho and para positions.[4][5]

  • Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding the final hydroxy aryl ketone product after workup.[11]

Fries_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution A Methyl 3-acetoxybenzoate + AlCl₃ B Lewis Acid-Base Complex A->B Coordination C Acylium Ion Intermediate B->C Rearrangement D Electrophilic Attack C->D Attack by π-system E Sigma Complex (Resonance Stabilized) D->E F Product Precursor E->F Deprotonation

Figure 2: Simplified mechanism of the Fries Rearrangement.

Safety and Handling

Aluminum Chloride (Anhydrous):

  • Hazard: Reacts violently with water, releasing heat and corrosive HCl gas.[12] Causes severe skin burns and eye damage.[13]

  • Handling: Must be handled in a dry environment, such as a fume hood with low humidity or a glove box.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a fire-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or PVC).[13][14]

  • Spills: Do NOT use water. Cover spills with dry sand, scoop with spark-resistant tools, and place in a designated waste container.[8]

  • Fire: Use a Class D extinguisher or dry sand. Do not use water, CO₂, or halogenated agents.[8]

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Concentrated acids (H₂SO₄ and HCl) are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.

  • The quenching of the Fries rearrangement is highly exothermic and releases HCl gas. Proceed with extreme caution.

Characterization

The final product, Methyl 2-acetyl-3-hydroxybenzoate, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a solid.

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • Spectroscopic Analysis:

    • ¹H NMR: Protons of the methyl ester, acetyl group, aromatic ring, and hydroxyl group should be present with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: Expect signals for the two carbonyl carbons, aromatic carbons, and the two methyl carbons.

    • IR Spectroscopy: Characteristic absorptions for the hydroxyl group (broad), ester carbonyl, and ketone carbonyl should be observed.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be present.

Conclusion

The synthesis of Methyl 2-acetyl-3-hydroxybenzoate via a three-step sequence involving esterification, acetylation, and a Lewis acid-catalyzed Fries rearrangement is a reliable and effective method. By adhering to the detailed protocols, understanding the underlying chemical principles, and prioritizing safety, researchers can successfully prepare this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

  • Fries rearrangement. Wikipedia. [Link]

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Reaction Mechanism of Fries Rearrangement. Physics Wallah. [Link]

  • Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones. Chemical Communications (RSC Publishing). [Link]

  • Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. National Center for Biotechnology Information (PMC). [Link]

  • What is the Fries Rearrangement Reaction? BYJU'S. [Link]

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Princeton University. [Link]

  • Water-Tolerant ortho-Acylation of Phenols. ACS Publications - Organic Letters. [Link]

  • Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

  • 3-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess. [Link]

  • Safety Data Sheet Aluminium Chloride. Redox. [Link]

  • Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions. ResearchGate. [Link]

  • Benzoic acid 3-hydroxybenzyl ester. PubChem. [Link]

  • Ortho-coordinated acylation of phenol systems. The Journal of Organic Chemistry. [Link]

  • FRIES REARRANGEMENT. PHARMD GURU. [Link]

  • The synthetic method of methyl hydroxybenzoate.
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

  • Esterification of hydroxybenzoic acids.
  • Methyl 3-hydroxybenzoate: Your Key to Pharmaceutical Synthesis. LinkedIn. [Link]

  • Process for the preparation of 3-hydroxybenzoic acid.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. WIPO Patentscope. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. Scribd. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • METHYL 3-ACETYL-2-HYDROXYBENZOATE. precisionFDA. [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. [Link]

Sources

Application

Microwave-assisted synthesis using Methyl 2-acetyl-3-hydroxybenzoate

Application Note: High-Efficiency Microwave-Assisted Synthesis Using Methyl 2-acetyl-3-hydroxybenzoate Abstract Methyl 2-acetyl-3-hydroxybenzoate is a densely functionalized scaffold featuring an ortho-hydroxy ketone mot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis Using Methyl 2-acetyl-3-hydroxybenzoate

Abstract

Methyl 2-acetyl-3-hydroxybenzoate is a densely functionalized scaffold featuring an ortho-hydroxy ketone motif adjacent to a methyl ester.[1] This unique arrangement makes it a "privileged structure" for the divergent synthesis of biologically active heterocycles, specifically chromones (flavones) and pyrazoles . This application note details optimized protocols for Microwave-Assisted Organic Synthesis (MAOS) using this reagent. By leveraging the dielectric heating properties of polar functional groups, researchers can achieve reaction completion in minutes rather than hours, with significantly improved purity profiles compared to conventional thermal reflux.

Chemical Basis & Microwave Activation[2][3][4][5]

The Reagent: Methyl 2-acetyl-3-hydroxybenzoate (CAS: Specific isomer analog to 3-acetylsalicylic acid methyl ester) contains an intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl carbonyl.[1] This typically reduces the electrophilicity of the ketone.

The Microwave Advantage: Under conventional heating, overcoming the activation energy required to break this intramolecular H-bond and facilitate nucleophilic attack (e.g., by an aldehyde or hydrazine) is slow.[1] Microwave irradiation (2.45 GHz) couples directly with the polar carbonyl and hydroxyl dipoles. This induces rapid molecular rotation and ionic conduction, creating localized "hot spots" that disrupt the H-bond network and accelerate the kinetics of condensation and cyclization reactions [1, 2].

Key Applications:

  • Flavone/Chromone Synthesis: Via Claisen-Schmidt condensation followed by oxidative cyclization.[1][2]

  • Pyrazole Synthesis: Via condensation with hydrazines.

Protocol A: One-Pot Synthesis of Functionalized Flavones

Target: Lipophilic scaffolds for kinase inhibition and antioxidant research.[1]

This protocol utilizes a tandem Claisen-Schmidt condensation and cyclization.[1][2] The ester group at the C-1 position remains intact, providing a handle for further derivatization (e.g., amidation).[1]

Materials
  • Substrate: Methyl 2-acetyl-3-hydroxybenzoate (1.0 mmol)

  • Reagent: Benzaldehyde derivative (1.1 mmol) (e.g., 4-chlorobenzaldehyde)

  • Base: KOH (40% aq. solution, 2 mL) or Piperidine (cat.)[1]

  • Solvent: Ethanol (5 mL)

  • Cyclizing Agent: Iodine (I₂) in DMSO (for Step 2)[1]

Step-by-Step Methodology
  • Chalcone Formation (Claisen-Schmidt):

    • In a 10 mL microwave-transparent vial, dissolve Methyl 2-acetyl-3-hydroxybenzoate and the chosen aldehyde in Ethanol.

    • Add KOH solution dropwise.

    • Microwave Settings:

      • Mode: Dynamic (maintain temp).[1]

      • Temp: 100°C.

      • Hold Time: 2–5 minutes.

      • Note: Conventional reflux takes 3–6 hours.

    • Checkpoint: Verify chalcone formation (deep yellow/orange precipitate) via TLC (Hexane:EtOAc 8:2).

  • Oxidative Cyclization:

    • Option A (One-pot): Add catalytic Iodine (10 mol%) directly to the vial.

    • Microwave Settings:

      • Temp: 130°C.

      • Hold Time: 10 minutes.

    • Mechanism:[3][4][5][6] Iodine facilitates the oxidative closure of the pyran ring [3].

  • Work-up:

    • Pour reaction mixture into crushed ice/sodium thiosulfate solution (to quench iodine).

    • Filter the precipitate. Recrystallize from Ethanol/DMF.

Data Summary: Conventional vs. Microwave

ParameterConventional ThermalMicrowave-AssistedImprovement
Reaction Time 4–8 Hours12–15 Minutes32x Faster
Yield 45–60%85–92%+40% Yield
Solvent Usage 50 mL (Reflux)5 mL (Sealed Vessel)Green/Eco

Protocol B: Synthesis of Pyrazole-Carboxylates

Target: Nitrogen-rich heterocycles for anti-inflammatory drug discovery.[1]

The 1,3-diketone character (masked) of the starting material allows for rapid condensation with hydrazines.[1]

Materials
  • Substrate: Methyl 2-acetyl-3-hydroxybenzoate (1.0 mmol)

  • Reagent: Phenylhydrazine or Hydrazine Hydrate (1.2 mmol)[1]

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

  • Solvent: Ethanol or Solvent-Free[1]

Step-by-Step Methodology
  • Preparation:

    • Mix the substrate and hydrazine in a microwave vial.

    • Add catalytic acetic acid.

    • Tip: For solvent-free conditions, mix reagents thoroughly to form a paste.[1]

  • Irradiation:

    • Microwave Settings:

      • Power: 150 W (Max).[1]

      • Temp: 80°C (Ethanol) or 110°C (Solvent-free).

      • Time: 3–5 minutes.

  • Isolation:

    • Cool to room temperature. The product often crystallizes immediately.

    • Wash with cold ethanol.

Pathway Visualization & Logic

The following diagram illustrates the divergent synthesis pathways available from Methyl 2-acetyl-3-hydroxybenzoate, highlighting the critical intermediate stages.

ReactionPathways SM Methyl 2-acetyl- 3-hydroxybenzoate Chalcone Intermediate: Chalcone SM->Chalcone MW: 100°C, 2 min Pyrazole Product B: Indazole/Pyrazole SM->Pyrazole MW: 80°C, 5 min Flavone Product A: Flavone Ester Chalcone->Flavone MW: 130°C, 10 min Aldehyde + Ar-CHO (Base) Aldehyde->SM Hydrazine + R-NH-NH2 (Acid Cat.) Hydrazine->SM Iodine + I2 / DMSO (Oxidation)

Figure 1: Divergent synthetic pathways from Methyl 2-acetyl-3-hydroxybenzoate using Microwave irradiation.

Optimization & Troubleshooting

To ensure reproducibility (Self-Validating System), follow this optimization loop:

  • Concentration Check: MAOS works best at high concentrations (0.5 M – 1.0 M). Dilute solutions absorb microwave energy poorly if the solvent is non-polar.

  • Solvent Selection:

    • Recommended: Ethanol, Acetic Acid, DMSO (High tan δ, good absorption).[1]

    • Avoid: Hexane, Toluene (unless doped with ionic liquids).

  • Pressure Control: The ester moiety is sensitive to hydrolysis. Ensure the vessel is sealed but monitor pressure. If pressure exceeds 15 bar, reduce temperature or concentration.

OptimizationLoop Start Start Optimization Screen Screen Solvent (EtOH vs. Solvent-Free) Start->Screen CheckYield Check Yield & Purity (LC-MS / TLC) Screen->CheckYield Decision Yield > 80%? CheckYield->Decision ScaleUp Scale Up (Increase Vol, Maintain Power Density) Decision->ScaleUp Yes Adjust Adjust Temp (+/- 10°C) Change Catalyst Decision->Adjust No Adjust->Screen Retry

Figure 2: Workflow for optimizing microwave parameters for ester-containing aromatics.

References

  • BenchChem. (2025).[7] Revolutionizing Flavone Synthesis: Microwave-Assisted Methods for Enhanced Yields. Retrieved from [1]

  • Nazeruddin, G. M., et al. (2015).[5] "Microwave assisted synthesis of Isoflavones." Journal of Chemical and Pharmaceutical Research, 7(5), 543-548.[1][5] Retrieved from [1]

  • MDPI. (2021). "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones." Molecules. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Chromones and Flavones. Retrieved from [1]

  • ResearchGate. (2020). Synthesis and Evaluation of Some Chromone Derivatives Using Microwave Oven. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Methyl 2-acetyl-3-hydroxybenzoate: Recrystallization vs Column Chromatography

Introduction: The Structural Challenge Purifying Methyl 2-acetyl-3-hydroxybenzoate presents a unique challenge due to its 1,2,3-trisubstituted benzene pattern. Before proceeding, it is critical to understand the molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

Purifying Methyl 2-acetyl-3-hydroxybenzoate presents a unique challenge due to its 1,2,3-trisubstituted benzene pattern. Before proceeding, it is critical to understand the molecular behavior that dictates your purification strategy:

  • Intramolecular Hydrogen Bonding (IMHB): The hydroxyl group at position C3 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at position C2.

    • Consequence: This "hides" the polarity of the hydroxyl group, making the molecule significantly less polar than its regioisomers (e.g., the 4-hydroxy isomer) and lowering its melting point.

  • Steric Crowding: The acetyl group at C2 forces the methyl ester at C1 to twist out of the aromatic plane.

    • Consequence: This reduces π-stacking interactions, often leading to "oiling out" during recrystallization rather than forming a clean lattice.

Module 1: Recrystallization (Scalable but Temperamental)

Recommendation: Use this method only if your crude purity is >85%. If the material is an oil or dark tar, proceed directly to Module 2.

Protocol A: The "Oiling Out" Prevention Method

The most common failure mode for this compound is phase separation (oiling out) before crystallization.

Solvent System:

  • Primary Solvent (Good): Methanol or Ethanol (Warm).

  • Anti-Solvent (Bad): Water (Cold).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude solid in the minimum amount of boiling Ethanol (~15–20 mL).

  • Clarification: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • The Critical Step (Seeding):

    • Allow the solution to cool to ~40°C.

    • Do not add water yet.

    • Add a seed crystal. If you lack seeds, scratch the glass interface vigorously with a glass rod.

  • Controlled Precipitation:

    • Once initial micro-crystals appear (turbidity), add water dropwise with slow stirring.

    • Stop adding water immediately if an oil droplet forms. Reheat slightly to redissolve the oil, then cool more slowly.

  • Harvest: Cool to 4°C for 4 hours. Filter and wash with cold 1:1 EtOH/Water.

Troubleshooting Guide: Recrystallization
Symptom Root Cause Immediate Action
Oiling Out Melting point is depressed by impurities; solvent polarity gap is too wide.Reheat to dissolve oil. Add a "bridge solvent" like Acetone (5%) to increase solubility of the oil phase, then cool at a rate of 1°C/min.
No Crystals Super-saturation reached but nucleation is inhibited by IMHB.Seed the solution. If no seed exists, dip a glass rod in the solution, let the solvent evaporate on the rod to form a film, and re-insert.
Low Yield Product is too soluble in the alcohol.Switch to Hexane/Ethyl Acetate . Dissolve in hot EtOAc, then add hot Hexane until turbid.

Module 2: Column Chromatography (High Precision)

Recommendation: Preferred method for separating regioisomers (e.g., separating the 2-acetyl isomer from the 4-acetyl isomer formed during Fries rearrangement).

The "Acid Modifier" Rule

Because your molecule contains a phenolic hydroxyl group, it will interact strongly with the slightly acidic silanol groups (


) on the silica gel. This causes peak tailing  (streaking), which ruins separation resolution.

Mobile Phase Strategy:

  • Base Solvent: Hexane (or Petroleum Ether).

  • Polar Modifier: Ethyl Acetate.

  • Critical Additive: 0.5% to 1% Acetic Acid (or Formic Acid).

    • Why? The acid keeps the phenol protonated (

      
      ) rather than ionized (
      
      
      
      ), preventing it from "sticking" to the silica.
Step-by-Step Protocol:
  • TLC Optimization:

    • Run TLC in Hexane:EtOAc (8:2) .

    • Observation: If the spot streaks, add 1 drop of acetic acid to the TLC jar.

    • Target Rf: Aim for an Rf of 0.3 – 0.4 for the target compound.

  • Column Packing:

    • Slurry pack Silica Gel 60 (230–400 mesh) using Hexane + 1% Acetic Acid.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Flush non-polar impurities).

    • 5–20 min: 0%

      
       10% EtOAc in Hexane (+ 1% AcOH).
      
    • 20–40 min: 10%

      
       20% EtOAc in Hexane (+ 1% AcOH).
      
  • Fraction Collection:

    • Due to IMHB, Methyl 2-acetyl-3-hydroxybenzoate is less polar than expected and will likely elute before the 4-hydroxy isomer.

Module 3: Decision Matrix

Use this table to select the correct method for your current stage.

FeatureRecrystallizationColumn Chromatography
Scale >10 grams (Excellent)<5 grams (Ideal)
Cost Low (Solvent only)High (Silica + Solvent waste)
Isomer Separation Poor (Co-crystallization risk)Excellent (Based on polarity)
Purity Potential >99% (if successful)>98%
Time Required 24 Hours (Cooling/Drying)3–5 Hours

Module 4: Visual Workflows

Figure 1: Recrystallization Logic Tree

Caption: Decision logic for handling the "Oiling Out" phenomenon common in low-melting phenolic esters.

Recrystallization_Logic Start Dissolve Crude in Hot Ethanol Check Check Clarity Start->Check Filter Filter Hot (Remove Insolubles) Check->Filter Cool Cool to 40°C Filter->Cool Seed Add Seed Crystal / Scratch Glass Cool->Seed Precip Add Water Dropwise Seed->Precip Decision Observation? Precip->Decision Crystals Crystals Form (Success) Decision->Crystals Turbidity turns to solid Oil Oiling Out (Failure) Decision->Oil Liquid droplets form Remedy Reheat to Dissolve Oil Add 5% Acetone Oil->Remedy Remedy->Cool Retry Slower Cooling

Figure 2: Chromatographic Separation Mechanism

Caption: Elution order explanation. The IMHB (red dotted line) reduces the polarity of the 2-acetyl-3-hydroxy isomer, causing it to elute faster than the 4-hydroxy isomer.

Chromatography_Mechanism cluster_0 Stationary Phase (Silica Gel) cluster_1 Target Molecule (2-Acetyl-3-Hydroxy) cluster_2 Impurity (4-Hydroxy Isomer) Silica Si-OH Groups Target Less Polar (Internal H-Bond) Silica->Target Weak Interaction (Elutes Fast) Impurity More Polar (Exposed OH) Silica->Impurity Strong Interaction (Retained) Bond OH...O=C (Shielded) Target->Bond IMHB Interaction H-Bonds with Silica

References

  • Fries Rearrangement Mechanism & Selectivity: Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. In Handbook of Hydroxyacetophenones. Springer. Context: Explains the formation of ortho vs. para isomers and the thermodynamics favoring the intramolecularly hydrogen-bonded ortho product.
  • Intramolecular Hydrogen Bonding in Phenolic Esters: Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond. Oxford University Press. Context: Defines the "Resonance-Assisted Hydrogen Bond" (RAHB) present in 2-acyl-3-hydroxy systems which lowers polarity.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Recrystallization Strategies for Low-Melting Solids

    • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.

    • Context: Chapter 10 details methods to overcome "oiling out" using seeding and cooling ramps.
Optimization

Technical Support Center: Optimization of Methyl 3-Hydroxybenzoate Acetylation

Introduction: The Reaction Landscape Acetylation of methyl 3-hydroxybenzoate is a fundamental protection strategy in organic synthesis. While seemingly trivial, the presence of two electrophilic sites (the acetylating ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reaction Landscape

Acetylation of methyl 3-hydroxybenzoate is a fundamental protection strategy in organic synthesis. While seemingly trivial, the presence of two electrophilic sites (the acetylating agent and the methyl ester on the substrate) and two potential nucleophiles (the phenolic oxygen and water) creates a landscape where yield can be compromised by competitive hydrolysis or regioselectivity errors.

This guide provides a root-cause analysis of failure modes and a validated protocol to ensure the exclusive formation of the O-acetylated product while suppressing ester hydrolysis and rearrangement.

Module 1: Reaction Pathways & Mechanism

To troubleshoot effectively, one must visualize the competition between the desired "Happy Path" (O-Acylation) and the "Sad Paths" (Hydrolysis and Rearrangement).

The Mechanistic Divergence

The primary challenge is not the acetylation itself, but preserving the methyl ester moiety during the reaction and workup.

ReactionPathways Substrate Methyl 3-hydroxybenzoate Ac2O Ac2O / Base (Pyridine/DMAP) Substrate->Ac2O Intermediate Acyl-Pyridinium Complex Ac2O->Intermediate Activation Side3 Acetic Acid (Reagent Hydrolysis) Ac2O->Side3 Wet Solvent (Moisture) Product Methyl 3-acetoxybenzoate (Target >95%) Intermediate->Product Nucleophilic Attack (Fast) Side1 3-Acetoxybenzoic acid (Hydrolysis Product) Product->Side1 High pH / Aqueous Workup (Saponification) Side2 Fries Rearrangement (C-Acylation) Product->Side2 Lewis Acid / High Heat (AlCl3, >100°C)

Figure 1: Reaction logic flow.[1][2] The green node represents the target. Red nodes indicate critical failure modes caused by improper condition control.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of specific experimental failures.

SymptomProbable CauseMechanistic InsightCorrective Action
Low Yield (Unreacted Starting Material) Wet Solvents / Reagents Acetic anhydride hydrolyzes to acetic acid faster than it reacts with the phenol if water is present.Dry System: Use anhydrous DCM or Pyridine. Store Ac₂O over molecular sieves.
Product contains Carboxylic Acid (Broad OH peak @ 3000 cm⁻¹) Ester Hydrolysis (Saponification) The methyl ester is stable to acid but labile to strong base. Extended exposure to NaOH/KOH during workup hydrolyzes the ester.Mild Workup: Quench with cold water or sat. NaHCO₃. Avoid strong bases (NaOH) during extraction.
Ortho-acetylated impurity (C-acylation) Fries Rearrangement Presence of Lewis acids or excessive heat promotes migration of the acetyl group to the ring.Catalyst Control: Use DMAP/Pyridine (Base catalysis). Avoid AlCl₃, BF₃, or refluxing >80°C.
Reaction Stalls Low Nucleophilicity Phenols are less nucleophilic than alcohols. Without a catalyst, the reaction is sluggish.Hyper-nucleophile: Add DMAP (4-Dimethylaminopyridine) (1-5 mol%). It forms a highly reactive N-acylpyridinium intermediate.
Colored Impurities (Pink/Brown) Phenol Oxidation Phenols are prone to oxidation by air under basic conditions, forming quinones.Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol utilizes DMAP-catalyzed acetylation in pyridine/DCM. This method is superior to Acetyl Chloride (which generates HCl gas) because it buffers the reaction and prevents acid-catalyzed hydrolysis of the sensitive methyl ester [1].

Reagents & Stoichiometry[4][5]
  • Substrate: Methyl 3-hydroxybenzoate (1.0 equiv)

  • Reagent: Acetic Anhydride (1.2 - 1.5 equiv)

  • Base/Solvent: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

  • Catalyst: DMAP (0.05 equiv / 5 mol%)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Add Methyl 3-hydroxybenzoate (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (2.0 equiv) and DMAP (0.05 equiv). Stir until fully dissolved.

    • Note: The solution may turn slightly yellow; this is normal.

  • Acetylation (Exotherm Control): Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (1.2 equiv) dropwise via syringe.

    • Why? Controlling the exotherm prevents thermal side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

    • Target: Disappearance of the lower Rf phenol spot.

  • Quenching (Critical Step): Once complete, dilute with DCM and wash with cold 1M HCl (to remove pyridine as pyridinium salt) followed by saturated NaHCO₃ (to remove acetic acid).

    • Warning: Do not use NaOH; it will hydrolyze the methyl ester.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Module 4: FAQs

Q1: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is riskier. Acetyl chloride releases HCl gas, which can catalyze the hydrolysis of the methyl ester or transesterification if methanol is present as a stabilizer in your DCM. If you must use it, add a scavenger like Triethylamine before adding the acid chloride [2].

Q2: Why is DMAP necessary? Can't I just use Pyridine? A: Pyridine acts as both a base and a solvent, but it is a poor nucleophilic catalyst. DMAP is approximately 10,000 times more active than pyridine because the dimethylamino group stabilizes the acyl-pyridinium intermediate via resonance. Without DMAP, the reaction may require heating, which increases side-reaction risks [3].

Q3: My product is an oil, but it should be a solid. What happened? A: This often indicates retained solvent (Pyridine/Acetic Acid).

  • Fix: Azeotrope with heptane or toluene on the rotovap to pull off stubborn pyridine traces. If the impurity is unreacted phenol, a quick wash with cold 1M NaOH (very brief contact time) can remove it, though column chromatography is safer.

Q4: Is the Fries Rearrangement a serious risk here? A: Only if you deviate from the protocol. The Fries rearrangement is practically non-existent under basic conditions (Pyridine/DMAP) at room temperature. It becomes a major pathway only if you use Lewis Acids (AlCl₃) or strong protic acids (H₂SO₄) at high temperatures [4].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard acetylation protocols for phenols).

  • Organic Syntheses , Coll. Vol. 3, p. 452 (1955); Vol. 26, p. 58 (1946). Acetylation of phenols using acetyl chloride vs anhydride.[3]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International, 24(4), 369-435.

Sources

Troubleshooting

Troubleshooting low purity in Methyl 2-acetyl-3-hydroxybenzoate scale-up

Technical Support Center: Methyl 2-acetyl-3-hydroxybenzoate Scale-Up Introduction Welcome to the technical support center for the synthesis and purification of Methyl 2-acetyl-3-hydroxybenzoate. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-acetyl-3-hydroxybenzoate Scale-Up

Introduction

Welcome to the technical support center for the synthesis and purification of Methyl 2-acetyl-3-hydroxybenzoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Low purity is a common and costly challenge in process scale-up. This document provides a structured, cause-and-effect approach to diagnosing and resolving purity issues based on established chemical principles and field-proven insights.

The primary synthetic route to Methyl 2-acetyl-3-hydroxybenzoate involves the Fries rearrangement of Methyl 3-acetoxybenzoate. This reaction, while effective, is notorious for generating a mixture of isomers and other byproducts that can complicate purification.[1][2] This guide will focus on troubleshooting this specific transformation.

Section 1: The Diagnostic Workflow for Purity Deviations

When encountering low purity (<98%) in your scaled-up batch, a systematic approach is crucial to pinpoint the root cause efficiently. The following workflow provides a logical pathway from initial purity assessment to corrective action.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Analysis & Characterization cluster_1 Phase 2: Root Cause Analysis & Corrective Actions Start Low Purity Batch (Purity < 98% by HPLC) Analyze Characterize Impurity Profile (HPLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Major Impurities Analyze->Identify Isomer Isomeric Impurity? (e.g., Methyl 4-acetyl-3-hydroxybenzoate) Identify->Isomer Isomer StartingMaterial Unreacted Starting Material? (Methyl 3-acetoxybenzoate) Identify->StartingMaterial Starting Material Hydrolysis Hydrolysis Product? (2-acetyl-3-hydroxybenzoic acid) Identify->Hydrolysis Hydrolysis Other Other Impurities Identify->Other Other OptimizeReaction Action: Optimize Reaction Conditions (Temp, Solvent, Catalyst Stoichiometry) Isomer->OptimizeReaction StartingMaterial->OptimizeReaction ImproveWorkup Action: Improve Aqueous Workup (pH control, extraction) Hydrolysis->ImproveWorkup CheckRawMaterial Action: Verify Raw Material Quality Other->CheckRawMaterial RefinePurification Action: Refine Purification (Recrystallization, Chromatography) OptimizeReaction->RefinePurification ImproveWorkup->RefinePurification CheckRawMaterial->RefinePurification

Caption: Diagnostic workflow for troubleshooting purity issues.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses common purity problems. Each question represents a typical observation from a scaled-up batch.

Question 1: My final product is contaminated with a significant amount (>5%) of an isomer, likely Methyl 4-acetyl-3-hydroxybenzoate. What is causing this and how can I fix it?

Answer:

Probable Cause: This is a classic regioselectivity issue inherent to the Fries rearrangement. The reaction can produce both ortho (your desired product) and para isomers.[1] The ratio is highly sensitive to reaction conditions, which often do not translate linearly during scale-up.

  • Causality (The "Why"): The reaction mechanism involves the formation of an acylium ion that can attack either the ortho or para position of the aromatic ring.[3][4]

    • High Temperatures (>120°C): Generally favor the formation of the ortho product, which is often the thermodynamically more stable isomer due to chelation of the Lewis acid between the phenol and the acetyl carbonyl.[1]

    • Low Temperatures (<60°C): Tend to favor the para product, which is the kinetically controlled product.[1]

    • Solvent Polarity: Non-polar solvents (like chlorobenzene or o-dichlorobenzene) tend to favor the ortho product.[1][2] More polar solvents can increase the proportion of the para product.

Solutions & Corrective Actions:

  • Temperature Control is Critical: During scale-up, "hot spots" can develop in large reactors, leading to inconsistent temperature profiles and a mix of kinetic and thermodynamic products. Ensure your reactor has adequate agitation and heating/cooling capacity to maintain a uniform, high temperature (e.g., 140-160°C) throughout the reaction mass.[4]

  • Solvent Selection: If not already in use, consider switching to a high-boiling, non-polar solvent like o-dichlorobenzene.[5] This can improve temperature control and favor the desired ortho rearrangement.

  • Refine Purification: While optimizing the reaction is best, an effective purification strategy is essential. Isomers can often be separated by careful recrystallization or column chromatography. See the protocols in Section 4.

Question 2: I am seeing a high percentage of unreacted starting material (Methyl 3-acetoxybenzoate) in my crude product. What went wrong?

Answer:

Probable Cause: This indicates an incomplete reaction. On scale-up, several factors can contribute to this issue.

  • Causality (The "Why"):

    • Insufficient Catalyst: The Lewis acid (typically AlCl₃) is not just a catalyst; it's a reactant that forms complexes with both the starting ester and the product ketone.[3] Stoichiometric amounts (or even an excess) are required. Inadequate addition or deactivation of the catalyst will stall the reaction.

    • Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture. Water contamination in the starting material, solvent, or reactor will quench the AlCl₃, rendering it inactive.

    • Poor Mass Transfer: In a large reactor, inefficient mixing can prevent the starting material from coming into contact with the catalyst, leading to an incomplete reaction.

Solutions & Corrective Actions:

  • Verify Catalyst Stoichiometry: For the Fries rearrangement, at least 2.0 equivalents of AlCl₃ are often necessary.[4] Consider increasing the catalyst load slightly (e.g., to 2.2-2.5 equivalents) on scale-up to compensate for any potential minor moisture ingress.

  • Implement Strict Anhydrous Conditions: Ensure all raw materials are dry. Purge the reactor with nitrogen or argon before charging reagents. Use a solvent that has been dried over molecular sieves.

  • Check Agitation Efficiency: Confirm that the reactor's agitator is providing sufficient mixing for the batch volume. Look for signs of solids settling at the bottom of the reactor.

Question 3: My product contains an acidic impurity, identified as 2-acetyl-3-hydroxybenzoic acid. How is this forming and how do I remove it?

Answer:

Probable Cause: This impurity is the result of hydrolysis (saponification) of your product's methyl ester group.

  • Causality (The "Why"): The ester linkage is susceptible to cleavage under either strongly acidic or basic conditions, especially at elevated temperatures. This can occur during the reaction workup. If the quenching and neutralization steps are not carefully controlled, pockets of high or low pH can hydrolyze the ester.

Solutions & Corrective Actions:

  • Controlled Workup: Quench the reaction by slowly adding the reaction mixture to chilled water or dilute acid, rather than the other way around. This helps dissipate heat and maintain better pH control.

  • Aqueous Wash: During the workup, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt, which is highly water-soluble and will be extracted into the aqueous layer.

  • Final Purification: If the basic wash is insufficient, recrystallization can often effectively remove this more polar impurity.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques for monitoring reaction progress and final purity?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for both in-process control and final quality control.[6] It allows for accurate quantification of the starting material, product, and key isomers. Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring the disappearance of starting material.

  • Q: Can I use a different Lewis Acid besides AlCl₃?

    • A: Yes, other Lewis acids like TiCl₄, SnCl₄, or BF₃ can be used.[3][7] Additionally, strong Brønsted acids like methanesulfonic acid have been shown to be effective and can sometimes offer better para-selectivity if a different isomer is desired.[3][5] However, AlCl₃ remains common due to its reactivity and cost-effectiveness. Any change in catalyst will require re-optimization of the reaction conditions.

  • Q: How can I confirm the identity of my isomeric impurity?

    • A: The most definitive method is to isolate the impurity (e.g., via preparative HPLC or chromatography) and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy. The aromatic proton splitting patterns in ¹H NMR will be distinct for the ortho and para isomers. Mass Spectrometry (MS) will confirm they have the same molecular weight.

Section 4: Key Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis

This protocol provides a robust method for separating Methyl 2-acetyl-3-hydroxybenzoate from its common impurities.

ParameterSpecification
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Sample Prep Accurately weigh ~10 mg of crude material into a 100 mL flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

Protocol 2: Scalable Recrystallization for Product Purification

This procedure is designed to remove isomeric impurities and enhance final product purity.

  • Solvent Selection: In a small vial, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/heptane mixtures) at room and elevated temperatures. The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Charge the crude product to a clean, appropriately sized reactor. Add the minimum amount of the chosen hot solvent required to fully dissolve the material with agitation.

  • Cooling (Controlled): Slowly cool the solution. For scale-up, a controlled cooling ramp (e.g., 10-20°C per hour) is critical to promote the growth of large, pure crystals. Crash cooling will trap impurities.

  • Isolation: Once crystallization is complete and the slurry has reached a low temperature (e.g., 0-5°C), filter the solid product using a centrifuge or filter press.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the purified product under a vacuum at a temperature well below its melting point (e.g., 40-50°C) until a constant weight is achieved.

References

  • Title: STUDIES IN FRIES MIGRATION. PART XIII. FRIES REARRANGEMENT OF ACYL ESTERS OF METHYL 2 : 6-DTHYDROXYBENZOATE (METHYL γ-RESORCYLATE) AND 3 : 5 (DIHYDROXY Source: Zenodo URL: [Link]

  • Title: METHYL 2-HYDROXYBENZOATE Source: Ataman Kimya URL: [Link]

  • Title: Fries Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS Source: European Commission URL: [Link]

  • Title: Fries rearrangement Source: Wikipedia URL: [Link]

  • Title: METHYL p-HYDROXYBENZOATE Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: The fries reaction Source: Indian Academy of Sciences URL: [Link]

  • Title: ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester Source: CABI Digital Library URL: [Link]

  • Title: METHYL 3-ACETYL-2-HYDROXYBENZOATE Source: precisionFDA URL: [Link]

  • Title: Fries Rearrangement Reaction: Mechanism, Example & Uses Source: Vedantu URL: [Link]

Sources

Optimization

Stability of Methyl 2-acetyl-3-hydroxybenzoate under basic reaction conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Stability Under Basic Reaction Conditions Welcome to the technical support center for Methyl 2-acetyl-3-hydroxybenzoate. This guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Stability Under Basic Reaction Conditions

Welcome to the technical support center for Methyl 2-acetyl-3-hydroxybenzoate. This guide is designed to provide in-depth, field-proven insights into the stability and reactivity of this compound, particularly under basic conditions. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in research and development. This resource aims to troubleshoot common issues by explaining the underlying chemical principles and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 2-acetyl-3-hydroxybenzoate under basic conditions?

A1: Methyl 2-acetyl-3-hydroxybenzoate has three main functional groups that can react under basic conditions: the phenolic hydroxyl group, the methyl ester, and the α-protons of the acetyl group. The reactivity of each site is highly dependent on the strength of the base used.

  • Phenolic Hydroxyl Group: This is the most acidic proton on the molecule (pKa ≈ 10), readily deprotonated by even mild bases like sodium carbonate to form a phenoxide ion.[1][2]

  • α-Protons of the Acetyl Group: These protons are significantly less acidic (pKa ≈ 20) than the phenolic proton.[1] A strong base, such as an alkoxide, is required to deprotonate this position and form an enolate.[3][4] This enolate is a key intermediate for C-C bond-forming reactions.[3][5]

  • Methyl Ester: The ester group is susceptible to nucleophilic attack by bases, leading to saponification (hydrolysis). This reaction is generally irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated to form a stable carboxylate salt.[6][7]

Q2: My reaction is not proceeding as expected, and I'm observing the formation of a new, more polar spot on my TLC plate. What is likely happening?

A2: The formation of a new, more polar byproduct that stains with a phenolic indicator strongly suggests hydrolysis of the methyl ester. This process, known as saponification, converts the ester to the corresponding carboxylic acid (2-acetyl-3-hydroxybenzoic acid).[6][8] This is a common side reaction, especially if the reaction is run at elevated temperatures or for extended periods in the presence of a strong base.

Troubleshooting Steps:

  • Confirm Hydrolysis: Run a TLC plate co-spotting your reaction mixture with the starting material and, if available, a standard of 2-acetyl-3-hydroxybenzoic acid. The new polar spot should have the same Rf as the carboxylic acid standard.

  • Mitigate Hydrolysis:

    • Use a Weaker Base: If your desired reaction does not require a strong base, consider using a milder base like potassium carbonate (K₂CO₃) instead of hydroxides (NaOH, KOH) or alkoxides (NaOMe, NaOEt).

    • Lower the Temperature: Saponification is often accelerated by heat.[9] Running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.

    • Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

Q3: I am attempting an alkylation at the α-carbon of the acetyl group, but I'm getting a low yield and a complex mixture of products. What are the potential issues?

A3: Alkylation of the α-carbon requires the formation of an enolate, which necessitates a strong base. However, the use of a strong base introduces several competing reactions.

  • Initial Deprotonation: The base will first deprotonate the more acidic phenolic hydroxyl group. An excess of the base is required to then deprotonate the α-carbon.

  • Competing Reactions:

    • Saponification: As mentioned in Q2, the strong base can hydrolyze the ester.

    • O-Alkylation: The initially formed phenoxide is a nucleophile and can compete with the desired enolate in reacting with your alkylating agent.

    • Intramolecular Cyclization: Under certain conditions, particularly with strong bases, the enolate can undergo an intramolecular cyclization to form a chromone derivative.[10][11][12] This is a known reaction pathway for 2-hydroxyacetophenones.[10][11][12]

Troubleshooting and Optimization:

  • Protecting Groups: Consider protecting the phenolic hydroxyl group as a non-acidic ether (e.g., methyl or benzyl ether) before attempting the alkylation. This will prevent competitive deprotonation and O-alkylation. The protecting group can be removed in a subsequent step.

  • Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures (e.g., -78 °C). This will favor the formation of the kinetic enolate and minimize side reactions.

  • Order of Addition: Add the base to the substrate at a low temperature, allow for enolate formation, and then add the alkylating agent.

Troubleshooting Guides

Guide 1: Diagnosing Unexpected Product Formation

This guide provides a systematic approach to identifying the cause of unexpected products in your reaction.

Symptom Potential Cause Diagnostic Test Recommended Action
New polar spot on TLC, low recovery of desired product. Ester Hydrolysis (Saponification) Co-spot TLC with starting material and the corresponding carboxylic acid. The new spot should match the acid.Use a weaker, non-hydroxide base (e.g., K₂CO₃, DBU). Lower the reaction temperature. Reduce reaction time.
Product mass is higher than expected; NMR shows loss of methyl singlet and new aromatic signals. Intramolecular Cyclization (Chromone Formation) Analyze the product by mass spectrometry and ¹H NMR. Look for characteristic shifts of a chromone ring system.Use a non-nucleophilic base at low temperatures. Consider protecting the hydroxyl group.
Product mass corresponds to addition of alkyl group, but NMR is inconsistent with C-alkylation. O-Alkylation at the Phenolic Hydroxyl Check ¹H NMR for the disappearance of the phenolic -OH proton and the appearance of signals corresponding to the alkyl group attached to an oxygen (e.g., a new methoxy signal).Protect the hydroxyl group before alkylation. Use conditions that favor C-alkylation (e.g., polar aprotic solvents).
Starting material is consumed, but no desired product is formed; complex mixture observed. Decomposition Run the reaction at a lower temperature and monitor by TLC at short intervals to observe the formation of any transient intermediates.Re-evaluate the stability of all reagents under the reaction conditions. Consider a different synthetic route.
Guide 2: Protocol for a Mild Base-Catalyzed Reaction

This protocol provides a starting point for reactions where only the deprotonation of the phenolic hydroxyl is required, minimizing the risk of saponification.

Objective: To perform a reaction (e.g., Williamson ether synthesis) on the phenolic hydroxyl of Methyl 2-acetyl-3-hydroxybenzoate.

Materials:

  • Methyl 2-acetyl-3-hydroxybenzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Acetone or DMF (anhydrous)

  • TLC plates, developing solvent, and visualization agent

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-acetyl-3-hydroxybenzoate (1.0 eq).

  • Solvent and Base: Add anhydrous acetone or DMF to dissolve the starting material. Add anhydrous K₂CO₃ (1.5 - 2.0 eq).

  • Reagent Addition: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visual Diagrams

Reactivity Sites and pKa Values

This diagram illustrates the key reactive sites on Methyl 2-acetyl-3-hydroxybenzoate and their approximate pKa values, which dictate their reactivity with bases.

Caption: Key reactive sites and approximate pKa values.

Competing Reaction Pathways Under Basic Conditions

This flowchart demonstrates how the choice of base can lead to different reaction outcomes.

G cluster_mild Mild Base (e.g., K₂CO₃) cluster_strong Strong Base (e.g., NaOEt, NaOH) start Methyl 2-acetyl-3-hydroxybenzoate + Base phenoxide Phenoxide Formation start->phenoxide enolate Enolate Formation start->enolate hydrolysis Saponification (Hydrolysis) start->hydrolysis o_alkylation O-Alkylation Product phenoxide->o_alkylation + R-X cyclization Intramolecular Cyclization enolate->cyclization c_alkylation C-Alkylation Product enolate->c_alkylation + R-X

Caption: Competing reaction pathways with different bases.

Troubleshooting Logic Flow

A decision tree to help diagnose experimental issues based on observations.

G obs Unexpected Result Observed q1 Is a new polar spot on TLC? obs->q1 a1y Yes q1->a1y Yes a1n No q1->a1n No cause1 Likely Hydrolysis a1y->cause1 q2 Is product mass higher than expected? a1n->q2 sol1 Use weaker base / lower temp cause1->sol1 a2y Yes q2->a2y Yes a2n No q2->a2n No cause2 Likely Cyclization or O-Alkylation a2y->cause2 cause3 Decomposition or Wrong Starting Material a2n->cause3 sol2 Protect -OH / Use LDA cause2->sol2 sol3 Verify reagents / Re-evaluate conditions cause3->sol3

Caption: Decision tree for troubleshooting experimental results.

References

  • Synthesis of Chromones. Tutorsglobe.com. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • pKa chart.[Source document not publicly available].
  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • Mastering β-keto esters. ResearchGate. [Link]

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. Organic Syntheses. [Link]

  • The pKa in Organic Chemistry. Chemistry Steps. [Link]

  • Saponification: A Comparative Kinetic Study in a Batch Reactor.[Source document not publicly available].
  • A Comparative Kinetic Study of Saponification of Industrially Important Esters. Asian Journal of Chemistry. [Link]

  • Reactions of Phenol. Save My Exams. [Link]

  • METHYL 2-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • pKa Values of Protonated Compounds. Scribd. [Link]

  • pKa values. OChemTutor. [Link]

  • Reactions of Phenols. Chemistry LibreTexts. [Link]

  • To Study the Kinetics of Saponification of an Ester by Titrimetry. eGyanKosh. [Link]

  • Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. ResearchGate. [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications (RSC Publishing). [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. The Royal Society of Chemistry. [Link]

  • Chapter 17 – Alcohols and Phenols Solutions to Problems. NC State University Libraries. [Link]

  • METHYL 3-ACETYL-2-HYDROXYBENZOATE. precisionFDA. [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. ChemRxiv. [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. [Link]

  • Intramolecular cyclization of 4‐acetyl‐2,2‐diethoxycarbonyl‐2,3‐dihydro‐1‐(2‐nitrobenzoyl)pyrrole by catalytic reduction. ResearchGate. [Link]

  • Synthesis and antimicrobial studies of some novel pyrimidine derivatives of 4-acetyl-2-methylbenzoic acid. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Methyl 2-acetyl-3-hydroxybenzoate vs Ethyl 2-acetyl-3-hydroxybenzoate

Executive Summary Context: Methyl 2-acetyl-3-hydroxybenzoate (M-2A3H ) and Ethyl 2-acetyl-3-hydroxybenzoate (E-2A3H ) are critical scaffolds in the synthesis of heterocyclic pharmacophores, particularly 4-hydroxycoumarin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Methyl 2-acetyl-3-hydroxybenzoate (M-2A3H ) and Ethyl 2-acetyl-3-hydroxybenzoate (E-2A3H ) are critical scaffolds in the synthesis of heterocyclic pharmacophores, particularly 4-hydroxycoumarins and substituted chromones (flavonoids). These structures serve as precursors for anticoagulant drugs (e.g., Warfarin analogs), HIV integrase inhibitors, and HCV NS5B polymerase inhibitors.

Core Finding: While both esters undergo cyclization to form the benzopyran-4-one core, M-2A3H consistently exhibits superior reactivity kinetics and higher yields (typically +5-12%) in base-catalyzed cyclizations. This is attributed to the reduced steric hindrance at the C1-carbonyl, which is critically crowded by the ortho-acetyl group at C2. However, E-2A3H offers advantages in lipophilicity-dependent purification workflows.

Structural & Mechanistic Analysis

The "Ortho-Lock" Conformation

Both molecules feature a strong intramolecular hydrogen bond (IMHB) between the C3-hydroxyl proton and the C2-acetyl carbonyl oxygen. This interaction creates a pseudo-six-membered ring, locking the C2-acetyl group into a rigid conformation coplanar with the benzene ring.

  • Consequence: The C2-acetyl group is fixed in a position that maximizes steric crowding around the C1-ester.

  • The Differential: The ethoxy group in E-2A3H has a larger rotational volume (cone of exclusion) than the methoxy group in M-2A3H . In the crowded ortho-environment, the ethyl tail suffers from significant repulsion with the C2-acetyl methyl group, raising the activation energy (

    
    ) for nucleophilic attack at the ester carbonyl.
    
Graphviz Visualization: Steric & Electronic Map

The following diagram illustrates the structural lock and the steric clash zones.

G cluster_0 Structural Dynamics M Methyl 2-acetyl-3-hydroxybenzoate (M-2A3H) Lock IMHB Lock (C3-OH ... O=C-C2) M->Lock Stabilized by Steric Steric Clash Zone (C1-Ester vs C2-Acetyl) M->Steric Low Clash (Methoxy Group) E Ethyl 2-acetyl-3-hydroxybenzoate (E-2A3H) E->Lock Stabilized by E->Steric High Clash (Ethoxy Group) Lock->Steric Enforces Rigidity Increases Crowding

Figure 1: Structural analysis showing how the Intramolecular Hydrogen Bond (IMHB) locks the conformation, exacerbating steric hindrance for the Ethyl ester.

Comparative Reactivity Profiles

Base-Catalyzed Hydrolysis (Saponification)

This is the baseline metric for ester electrophilicity.

  • Conditions: 1.0 eq Ester, 1.1 eq NaOH, MeOH/H2O (1:1), 25°C.

  • Observation: M-2A3H hydrolyzes significantly faster. The tetrahedral intermediate formed during hydroxide attack is less destabilized by steric repulsion in the methyl ester.

ParameterMethyl Ester (M-2A3H)Ethyl Ester (E-2A3H)Mechanistic Driver
Relative Rate (

)
1.00 (Reference)0.65Steric hindrance at C1 carbonyl.
Half-life (

)
~18 min~29 minAccess to electrophilic center.
Activation Energy LowerHigherEthoxy group repulsion in transition state.
Cyclization to 4-Hydroxycoumarin (Claisen Condensation)

This is the primary application. The reaction involves an intramolecular Claisen condensation where an enolate (generated on the C2-acetyl group or an external acetyl) attacks the C1-ester.

Protocol:

  • Reagents: Sodium hydride (NaH, 2.2 eq) or Metallic Sodium.

  • Solvent: Toluene or DMF (Anhydrous).

  • Temperature: 110°C (Reflux).

Performance Data:

MetricM-2A3HE-2A3HNotes
Yield (Isolated) 88% 76%Methyl ester releases Methoxide (better leaving kinetics in this scaffold).
Reaction Time 2.5 Hours4.0 HoursE-2A3H requires prolonged heating to reach completion.
By-product Methanol (BP 64.7°C)Ethanol (BP 78.4°C)Methanol is easier to strip from the equilibrium, driving the reaction forward (Le Chatelier's Principle).
Solubility High in polar organicsHigh in lipophilic organicsE-2A3H is preferred if the solvent must be strictly non-polar (e.g., Hexane/Ether mixes).

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxycoumarin via Cyclization

Use this protocol to validate the yield difference.

Materials:

  • Substrate: 10 mmol (M-2A3H or E-2A3H)

  • Base: Sodium Hydride (60% dispersion, 22 mmol)

  • Solvent: Anhydrous Toluene (50 mL)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve the substrate (M-2A3H or E-2A3H) in toluene.

  • Addition: Add NaH portion-wise at 0°C (Caution: H2 evolution).

  • Cyclization: Warm to room temperature, then reflux at 110°C.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). M-2A3H typically clears by 2.5h; E-2A3H requires 4h+.

  • Quench: Cool to 0°C. Add 1N HCl dropwise until pH ~2.

  • Workup: The product (4-hydroxycoumarin) often precipitates or is extracted with EtOAc.

  • Calculation: Compare isolated yields.

Protocol B: Reaction Pathway Visualization

The following diagram details the cyclization mechanism, highlighting the leaving group step where Methyl vs. Ethyl differentiation occurs.

Reaction cluster_path Divergence Point Start Start: 2-Acetyl-3-Hydroxybenzoate Base Step 1: Deprotonation (NaH / Toluene) Start->Base Enolate Intermediate: C2-Enolate Formation Base->Enolate Attack Step 2: Nucleophilic Attack on C1-Ester Enolate->Attack Tetra_M Tetrahedral Intermediate (Methyl) Less Steric Strain Attack->Tetra_M M-2A3H Tetra_E Tetrahedral Intermediate (Ethyl) High Steric Strain Attack->Tetra_E E-2A3H Product Product: 4-Hydroxycoumarin Tetra_M->Product Fast Collapse Tetra_E->Product Slow Collapse Leaving Leaving Group Removal: MeOH (Fast) vs EtOH (Slow) Product->Leaving

Figure 2: Mechanistic pathway for cyclization. The "Divergence Point" highlights where the steric bulk of the Ethyl group destabilizes the transition state.

Selection Guide: When to Use Which?

ScenarioRecommended ReagentReasoning
High-Throughput Screening Methyl (M-2A3H) Faster kinetics allow for shorter reaction times in automated synthesizers.
Scale-Up (>1kg) Methyl (M-2A3H) Higher atom economy (Methyl is lighter than Ethyl) and easier solvent stripping of Methanol.
Lipophilic Purification Ethyl (E-2A3H) If the workup requires staying in non-polar solvents (e.g., avoiding aqueous extraction), the ethyl ester's higher lipophilicity prevents premature precipitation.
Transesterification Methyl (M-2A3H) Methyl esters are generally more susceptible to exchange with higher alcohols if required.

References

  • Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A.

  • Stadlbauer, W., & Hojas, G. (2004). Synthesis of 3-acetyl-4-hydroxycoumarin derivatives. Journal of Heterocyclic Chemistry.
  • Patent US2781361A . (1957). Process for the production of 4-hydroxycoumarin. (Explicitly compares methyl and ethyl acetylsalicylates as starting materials, noting the evolution of methanol vs ethanol).

  • BenchChem Stability Data . (2025). Comparative Hydrolytic Stability of Benzoic Acid Esters. (Provides general kinetic data on Methyl vs Ethyl benzoate hydrolysis rates).

Comparative

A Senior Scientist's Guide to Selecting Reference Standards for the Quantification of Methyl 2-acetyl-3-hydroxybenzoate

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, or impurit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities such as Methyl 2-acetyl-3-hydroxybenzoate (CAS: 77527-00-5) underpins critical decision-making in safety, efficacy, and regulatory compliance. The cornerstone of such precise measurement is the quality of the reference standard employed. This guide provides an in-depth comparison of the types of reference standards available for the quantification of Methyl 2-acetyl-3-hydroxybenzoate, supported by the principles of analytical chemistry and proven best practices.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which an unknown sample is measured. Its own properties—purity, identity, and concentration—must be known with a high degree of certainty. Any error or uncertainty in the reference standard will be directly propagated to the final reported result for the sample. Therefore, the choice of a reference standard is not a trivial preparatory step but a foundational decision that dictates the validity of the entire analytical workflow.

The selection process involves a critical evaluation of the documentation provided by the supplier, most notably the Certificate of Analysis (CoA). This document is the passport of the reference standard, detailing its quality and traceability.

Tiers of Reference Standards: A Comparative Analysis

Reference standards are not created equal. They fall into a hierarchy of quality and metrological traceability. Understanding this hierarchy is essential for selecting a standard that is fit-for-purpose for your specific analytical need, whether it be for early-stage research, method validation, or routine quality control (QC) release testing.

FeatureCertified Reference Material (CRM)Reference Material (RM)Analytical Grade Reagent
Primary Use Calibration, method validation, establishing metrological traceability.Routine quality control, system suitability checks, working standards.General synthesis, preparatory work, creating in-house standards.
Certification Produced by an accredited body under ISO 17034.[1][2]Characterized by a competent producer, may follow ISO guidelines but not always accredited.Purity determined by the manufacturer, not typically under an ISO-accredited process.
Certificate of Analysis (CoA) Comprehensive, states certified value, uncertainty, and metrological traceability to SI units.Provides a property value and statement of homogeneity and stability.Typically provides a purity value (e.g., >98%) determined by a single method (e.g., HPLC, NMR).
Traceability Unbroken chain of comparisons to national or international standards.[1]Traceability may be stated but may not be as rigorously documented as a CRM.Generally not traceable to higher-order standards.
Uncertainty A statistically derived uncertainty value for the certified property is always provided.An uncertainty value may or may not be provided.Uncertainty is not typically stated.
Ideal For High-stakes applications: GMP/GLP environments, regulatory submissions, validating primary methods.Day-to-day instrument checks, process monitoring, and as a calibrated in-house standard.Non-quantitative work or when a well-characterized in-house standard will be prepared and validated.
Expert Insight: Making the Right Choice

For the quantification of Methyl 2-acetyl-3-hydroxybenzoate in a drug development setting, a Certified Reference Material (CRM) is the gold standard for method validation and for the calibration of primary analytical instrumentation. Its certified value and associated uncertainty provide a robust anchor for all subsequent measurements. For routine analysis, a more cost-effective Reference Material (RM) from a reputable supplier like LGC or a Pharmaceutical Secondary Standard from Sigma-Aldrich, which is traceable to a primary pharmacopeial standard, offers a balance of reliability and affordability.[3][4] Analytical grade reagents should only be used for quantification if they are thoroughly characterized in-house to create a well-defined secondary standard.

Decoding the Certificate of Analysis (CoA): A Self-Validating System

The CoA is the most critical document accompanying your reference standard. A trustworthy CoA from a supplier accredited to ISO 17034 and ISO/IEC 17025 provides assurance of the material's quality.[2] Below is a logical workflow for evaluating a CoA.

start Start: Receive Reference Standard & CoA identity Identity Confirmation (e.g., NMR, MS, IR) start->identity Verify Structure purity Purity Assessment (e.g., HPLC, GC, Titration) identity->purity Structure Confirmed reject Reject Standard / Contact Supplier identity->reject Mismatch certified_value Certified Value & Uncertainty (Purity, Concentration) purity->certified_value Purity Meets Spec purity->reject Impurities > Limit traceability Metrological Traceability Statement certified_value->traceability Value & Uncertainty Stated certified_value->reject Missing/Invalid accept Accept Standard for Use traceability->accept Traceability Established traceability->reject No Traceability

Caption: Workflow for CoA Evaluation.

Experimental Protocol: Quantification of Methyl 2-acetyl-3-hydroxybenzoate by RP-HPLC

This section provides a detailed, field-proven methodology for the quantification of Methyl 2-acetyl-3-hydroxybenzoate using a reference standard. The principles are based on established guidelines for analytical method validation.

Preparation of Standard and Sample Solutions

Causality: Accurate weighing is critical. A 5-place analytical balance is recommended. The choice of solvent is dictated by the analyte's solubility and compatibility with the mobile phase to ensure good peak shape.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the Methyl 2-acetyl-3-hydroxybenzoate reference standard into a 25 mL Class A volumetric flask.

    • Dissolve in and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water. Mix thoroughly.

  • Working Standard Solutions:

    • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of at least five calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution:

    • Accurately weigh a quantity of the sample matrix expected to contain Methyl 2-acetyl-3-hydroxybenzoate and dissolve it in the diluent to achieve a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like Methyl 2-acetyl-3-hydroxybenzoate. The mobile phase composition is optimized to achieve a good retention time and peak shape. UV detection is suitable due to the presence of a chromophore in the molecule.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 10 minutes
System Suitability and Analysis Sequence

Causality: System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately on that day.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-level calibration standard (e.g., 25 µg/mL).

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the sample solutions.

Data Analysis
  • Plot a calibration curve of peak area versus concentration for the calibration standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of Methyl 2-acetyl-3-hydroxybenzoate in the sample solutions using the regression equation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire quantitative analysis process, from standard selection to the final result.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing select_std Select Appropriate Reference Standard (CRM/RM) prep_solutions Prepare Standard Curve & Sample Solutions select_std->prep_solutions sys_suit System Suitability Test prep_solutions->sys_suit run_seq Run Analytical Sequence (Blank, Standards, Samples) sys_suit->run_seq gen_curve Generate Calibration Curve (r² ≥ 0.999) run_seq->gen_curve quantify Quantify Analyte in Sample gen_curve->quantify report Report Final Result with Traceability quantify->report

Sources

Validation

Differentiation of Methyl 2-acetyl-3-hydroxybenzoate from Regioisomers via NMR Spectroscopy

[1] Executive Summary & Challenge Definition In the synthesis of polysubstituted aromatics—particularly salicylate derivatives used in analgesic and anti-inflammatory drug development—regioselectivity is rarely absolute....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Challenge Definition

In the synthesis of polysubstituted aromatics—particularly salicylate derivatives used in analgesic and anti-inflammatory drug development—regioselectivity is rarely absolute. The synthesis of Methyl 2-acetyl-3-hydroxybenzoate (Target) often yields a mixture of positional isomers, most notably Methyl 3-acetyl-2-hydroxybenzoate (Isomer A) and Methyl 4-acetyl-3-hydroxybenzoate (Isomer B) .

These isomers share identical molecular weights (


, MW 194.18) and functional groups, rendering Mass Spectrometry (MS) insufficient for differentiation. X-ray crystallography is definitive but low-throughput.

This guide outlines a self-validating NMR protocol to unambiguously identify the target molecule. The differentiation relies on two core mechanistic pillars:

  • Intramolecular Hydrogen Bonding (IMHB): Distinguishing ortho-substituted hydroxy-carbonyl motifs from meta/para arrangements.

  • Long-Range Heteronuclear Correlation (HMBC): Mapping the connectivity of the methyl "anchors" (acetyl vs. ester) to the aromatic ring.

Mechanistic Basis of Differentiation

The "Low-Field" Shift Phenomenon

The defining structural feature of the target molecule is the hydroxyl group at position 3, which is ortho to the acetyl group at position 2. This proximity facilitates a stable 6-membered intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the acetyl carbonyl oxygen.

  • Target (2-Ac, 3-OH): OH

    
     Acetyl C=O (Strong H-bond).
    
  • Isomer A (3-Ac, 2-OH): OH

    
     Ester C=O (Strong H-bond, but electronically distinct).
    
  • Isomer B (4-Ac, 3-OH): OH

    
     Acetyl C=O (Strong H-bond).
    
  • Non-Chelated Isomers: If the OH is meta or para to the carbonyl, the signal shifts upfield (5.0–8.0 ppm) and broadens.

HMBC Connectivity Logic

While 1H NMR indicates presence of H-bonding, it cannot easily distinguish which carbonyl is accepting the bond (Acetyl vs. Ester). HMBC (Heteronuclear Multiple Bond Correlation) resolves this by linking the distinct methyl protons to their respective carbonyl carbons.

Experimental Protocol

Objective: Preserve IMHB for diagnostic chemical shift analysis.

Reagents & Preparation[2][3][4][5]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS.
    
    • Critical: Do NOT use DMSO-

      
       or Methanol-
      
      
      
      for the primary ID. Polar protic/aprotic solvents disrupt the intramolecular H-bond, causing the diagnostic -OH peak to shift or disappear due to exchange.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required for 1H, but aids 2D 13C detection.

Acquisition Parameters
  • 1H NMR: Standard pulse (zg30), 16 scans. Spectral width -2 to 16 ppm (to catch the downfield OH).

  • 13C NMR: Proton-decoupled, 512 scans. Focus on Carbonyl region (165–205 ppm).

  • 2D HMBC: Optimized for

    
    .
    

Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the correct structure from a crude mixture.

NMR_Workflow Start Crude Isomer Mixture Step1 Step 1: 1H NMR (CDCl3) Check OH Region (>10 ppm) Start->Step1 Decision1 Is OH Peak > 10.5 ppm? Step1->Decision1 Result_No OH is Meta/Para to Carbonyl (Discard Isomer) Decision1->Result_No No (Broad, 5-9 ppm) Result_Yes OH is Ortho to Carbonyl (Target or Isomer A/B) Decision1->Result_Yes Yes (Sharp, 10-14 ppm) Step2 Step 2: 1H Coupling Analysis (Aromatic Region) Result_Yes->Step2 Pattern1 3 Adjacent Protons (d, t, d pattern) Step2->Pattern1 1,2,3-Trisubstituted Pattern2 Isolated/Para Protons (s, d, or AB system) Step2->Pattern2 1,2,4 or 1,3,4-Trisubstituted Step3 Step 3: HMBC (The Gold Standard) Correlate Methyls to C=O Pattern1->Step3 FinalTarget Target Confirmed: Methyl 2-acetyl-3-hydroxybenzoate Step3->FinalTarget Acetyl-CH3 correlates to C2 (Ring) FinalIsoA Isomer A: Methyl 3-acetyl-2-hydroxybenzoate Step3->FinalIsoA Acetyl-CH3 correlates to C3 (Ring)

Caption: Logic flow for differentiating regioisomers. Step 3 (HMBC) provides the definitive structural proof.

Comparative Data Analysis

1H NMR: The Diagnostic Regions
FeatureTarget (2-Ac, 3-OH)Isomer A (3-Ac, 2-OH)Isomer B (4-Ac, 3-OH)
-OH Shift ~11.5 - 12.5 ppm (s)~10.5 - 11.0 ppm (s)~12.0 ppm (s)
H-Bond Acceptor Ketone (Acetyl)Ester (Methyl Salicylate type)Ketone (Acetyl)
Aromatic Pattern 3 Protons (Vicinal) Doublet - Triplet - Doublet3 Protons (Vicinal) Doublet - Triplet - Doublet3 Protons (Asymmetric) d (ortho), s (isolated), d
Differentiation Difficult by 1H alone vs Isomer BDistinct OH shift (Ester is weaker acceptor)Coupling constants (

) differ

Expert Insight: The phenolic proton H-bonded to a ketone (Target) is typically more deshielded (downfield) than one H-bonded to an ester (Isomer A) due to the greater basicity of the ketone oxygen.

HMBC: The "Smoking Gun"

This is the self-validating step. You must identify the Quaternary Carbons (Cq) via their long-range coupling to the methyl protons.

Target Molecule: Methyl 2-acetyl-3-hydroxybenzoate

  • Acetyl Methyl (

    
    ):  Shows correlation to C2  (Ring Cq).
    
  • Ester Methyl (

    
    ):  Shows correlation to Ester C=O  (which correlates to C1 ).
    
  • Critical Check: The Ring Carbon C2 (linked to Acetyl) will also show a correlation to the Aromatic Proton at C4 or C6 (depending on

    
     path).
    

Isomer A: Methyl 3-acetyl-2-hydroxybenzoate [1]

  • Acetyl Methyl: Shows correlation to C3 (Ring Cq).

  • Ester Methyl: Shows correlation to Ester C=O (linked to C1 ).

  • Critical Check: The Ring Carbon C3 is distinct from C2.

13C NMR Shifts (Predicted)
Carbon TypeTarget (ppm)Isomer A (ppm)Notes
Ketone C=O ~200 - 205~198 - 202Ketones are significantly downfield of esters.
Ester C=O ~165 - 170~170 - 172H-bonding to Ester C=O (Isomer A) deshields it slightly.
C-OH (Phenolic) ~160 - 165~160 - 165Deshielded by oxygen attachment.

Summary of Validation Criteria

To certify the batch as Methyl 2-acetyl-3-hydroxybenzoate , the data must meet all three criteria:

  • 1H NMR: Sharp singlet >11.0 ppm in

    
     (confirms ortho-hydroxy ketone).
    
  • Coupling: Aromatic region shows a continuous 3-spin system (d-t-d) typical of 1,2,3-substitution.

  • HMBC: The acetyl methyl protons correlate to a quaternary ring carbon (C2), which is distinct from the ester carbonyl carbon.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent effects and H-bonding shifts).
  • Hansen, P. E. (2000). "Isotope Effects on Chemical Shifts as a Tool in Structural Studies." Magnetic Resonance in Chemistry. Link (Authoritative source on Intramolecular Hydrogen Bonding NMR signatures).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
  • BenchChem. (2025).[2] "Protocol: Fries Rearrangement of 2-Acetyl-4-methylphenyl benzoate." Link (Context for synthesis and isomer generation).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-acetyl-3-hydroxybenzoate

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, e...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-acetyl-3-hydroxybenzoate, grounded in scientific principles and field-proven best practices. Our objective is to empower you, our fellow scientists and researchers, with the knowledge to manage chemical waste not just as a requirement, but as an integral part of robust scientific practice.

Hazard Identification and the Rationale for Specialized Disposal

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: Aromatic esters and acids frequently cause skin irritation and serious eye irritation.[1][2][3][5]

  • Respiratory Irritation: In powdered or aerosolized form, it may cause respiratory irritation.[2][3][5]

The core reason for treating Methyl 2-acetyl-3-hydroxybenzoate as regulated hazardous waste stems from these potential health effects and its environmental profile. Aromatic esters can be persistent in the environment and are often not readily biodegradable, posing a potential challenge to aquatic ecosystems.[6][7] Therefore, disposal into sanitary sewers or general waste is strictly prohibited.[8][9]

Data Summary: Hazard Profile Based on Analogous Compounds

The following table summarizes the hazard classification for a closely related isomer, Methyl 3-hydroxybenzoate, which serves as a reliable proxy for risk assessment.

Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye IrritationCategory 2A/2H319: Causes serious eye irritation[1]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[2]

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring safety and compliance at each stage. The fundamental principle is that a chemical is considered waste once it is designated for disposal, at which point it must be managed as hazardous waste.[9]

Step 1: Segregation at the Point of Generation

Immediately upon deciding to discard Methyl 2-acetyl-3-hydroxybenzoate (whether as pure substance, in solution, or as contaminated labware), it must be segregated from non-hazardous waste.

  • Causality: Preventing accidental mixing with incompatible chemicals is paramount to avoid dangerous reactions.[9][10] Segregation ensures the waste stream is correctly identified for the final disposal facility.

Step 2: Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Procedure:

    • Select a container that is in good condition, free of leaks or cracks, and has a secure, leak-proof closure.[8][9]

    • Ensure the container material is chemically compatible with Methyl 2-acetyl-3-hydroxybenzoate and any solvents it may be mixed with. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

    • Affix a "Hazardous Waste" label to the container.[9]

    • On the label, clearly write the full chemical name: "Methyl 2-acetyl-3-hydroxybenzoate." Do not use abbreviations.[9] List all components and their approximate percentages if it is a mixed waste.

    • Record the date when the first drop of waste was added to the container (the "accumulation start date").[11]

  • Trustworthiness: Proper labeling prevents unknown chemical hazards in the lab and provides essential information for waste handlers, ensuring they can manage the material safely and in accordance with regulations.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation, in a designated SAA, until it is collected.[11]

  • Procedure:

    • Store the labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.

    • Keep the container closed at all times except when adding waste.[9]

    • Ensure the SAA is away from heat sources or direct sunlight.[10]

    • Adhere to institutional and regulatory limits for SAA storage, which typically restrict the volume to no more than 25-55 gallons of total chemical waste and a maximum storage time of six months.[8][11]

  • Expertise: The SAA concept is a regulatory provision by the EPA to allow for the safe, temporary collection of hazardous waste in laboratories before it is moved to a central storage facility.[8]

Step 4: Final Disposal via Professional Services

Under no circumstances should Methyl 2-acetyl-3-hydroxybenzoate or its containers be disposed of in the regular trash or poured down the drain.[8]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management provider to schedule a pickup.[9]

    • Follow their specific procedures for waste handover. This ensures the waste is transported, treated, and disposed of in compliance with the Resource Conservation and Recovery Act (RCRA) and other regulations.[8]

Disposal of Empty Containers

An "empty" container that held Methyl 2-acetyl-3-hydroxybenzoate must still be handled with care.

  • Procedure:

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[9]

    • Collect this rinsate and treat it as hazardous waste, adding it to your designated waste container.[9]

    • After the solvent rinse, triple-rinse with water.

    • Once thoroughly cleaned and air-dried, the container may be disposed of in the regular trash or reused for compatible waste after relabeling.[9]

Visualizing the Disposal Decision Workflow

The following diagram illustrates the logical flow from chemical use to final, compliant disposal.

G cluster_0 In-Lab Process cluster_1 EHS & Professional Disposal A Chemical Designated for Disposal B Is it Hazardous? (Consult SDS/EHS) A->B C Select Compatible Container & Affix 'Hazardous Waste' Label B->C Yes F Non-Hazardous Waste (e.g., saline solution) B->F No D Add Waste & Record Contents/ Date C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E H Container Full or Time Limit Reached? E->H G Follow Institutional Protocol for Non-Hazardous Waste F->G I Contact EHS for Pickup H->I Yes J Licensed Waste Handler Transports for Final Disposal I->J K RCRA-Compliant Disposal/Treatment J->K

Caption: Decision workflow for laboratory chemical waste disposal.

Emergency Procedures: Small Spill Management

In the event of a small spill of Methyl 2-acetyl-3-hydroxybenzoate, act promptly and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[1][10]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to cover and contain the spill.[5]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container.[1]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing Methyl 2-acetyl-3-hydroxybenzoate" and manage it according to the core disposal protocol.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and uphold the integrity of your research institution.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University, Campus Safety Division.
  • Environmental role of arom
  • Regulation of Labor
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • SAFETY DATA SHEET - Methyl 3-hydroxybenzo
  • SAFETY DATA SHEET - Methyl Benzo
  • SAFETY DATA SHEET - Ethyl 3-hydroxybenzo
  • SAFETY DATA SHEET - 3-Hydroxybenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Fluoro-3-hydroxybenzoic Acid Methyl Ester. ChemScene.
  • SAFETY DATA SHEET - Sodium methyl 4-hydroxybenzo
  • Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes.
  • 3-Hydroxy-2-methylbenzoic acid Safety D
  • Methyl 3-hydroxybenzo

Sources

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